Technical Documentation Center

2,6-Dichloroquinoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dichloroquinoline-3-carboxylic acid
  • CAS: 1017378-98-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2,6-Dichloroquinoline-3-Carboxylic Acid

Note to Researchers: While some legacy databases or automated queries may reference this compound under the unverified or misattributed identifier CAS 5382-27-4, the globally recognized Chemical Abstracts Service (CAS) r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Note to Researchers: While some legacy databases or automated queries may reference this compound under the unverified or misattributed identifier CAS 5382-27-4, the globally recognized Chemical Abstracts Service (CAS) registry number for 2,6-dichloroquinoline-3-carboxylic acid is 1017378-98-1 [1]. This guide utilizes the verified chemical nomenclature and structural data.

Executive Summary

2,6-Dichloroquinoline-3-carboxylic acid is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its rigid quinoline scaffold, functionalized with two strategically positioned chlorine atoms and a carboxylic acid moiety, makes it an ideal precursor for synthesizing complex bicyclic heterocyclic amides. Most notably, it serves as a critical intermediate in the development of highly selective NaV1.8 voltage-gated sodium channel inhibitors [2][3]. These inhibitors represent a paradigm shift in non-opioid pain management, targeting peripheral nociceptive pathways without inducing central nervous system (CNS) side effects or dependency.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, self-validating guide to the physicochemical properties, mechanistic synthesis, and pharmacological applications of this crucial intermediate.

Physicochemical Profiling

Understanding the fundamental properties of 2,6-dichloroquinoline-3-carboxylic acid is essential for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations during downstream amide coupling.

PropertyValue
Chemical Name 2,6-Dichloroquinoline-3-carboxylic acid
CAS Registry Number 1017378-98-1[1]
Molecular Formula C₁₀H₅Cl₂NO₂[1]
Molecular Weight 242.06 g/mol [1]
Appearance Off-white to pale yellow solid[2][3]
Solubility Profile Soluble in DMF, DMSO, and hot ethanol; sparingly soluble in water
Reactivity Focus Electrophilic at the carboxylic carbon; susceptible to nucleophilic aromatic substitution (SNAr) at the C2 position under harsh basic conditions.

Mechanistic Synthesis Pathway

The synthesis of 2,6-dichloroquinoline-3-carboxylic acid is typically achieved through a highly efficient two-step sequence. The process relies on the classic Meth-Cohn synthesis [4] to construct the functionalized quinoline ring, followed by a selective oxidation protocol[2][5].

  • Vilsmeier-Haack Cyclization: 4-Chloroacetanilide is reacted with the Vilsmeier reagent (generated in situ from Phosphorus Oxychloride and N,N-Dimethylformamide). This triggers a cascade reaction: formylation of the acetamide, conversion to an imidoyl chloride, subsequent β-diformylation, and finally, intramolecular electrophilic aromatic substitution to close the ring, yielding 2,6-dichloroquinoline-3-carbaldehyde[6][7].

  • Selective Oxidation: The resulting carbaldehyde is oxidized to the corresponding carboxylic acid using a mild silver-catalyzed reaction (Tollens'-like oxidation)[2][5].

Synthesis A 4-Chloroacetanilide B Vilsmeier Reagent (POCl3 / DMF) A->B Formylation & Cyclization C 2,6-Dichloroquinoline- 3-carbaldehyde B->C D Oxidation (AgNO3 / NaOH) C->D Selective Oxidation E 2,6-Dichloroquinoline- 3-carboxylic acid D->E

Chemical workflow for the synthesis of 2,6-dichloroquinoline-3-carboxylic acid.

Detailed Experimental Protocols

The following methodologies are engineered to ensure high yield and purity, with explicit causality provided for each critical experimental choice.

Protocol 1: Synthesis of 2,6-Dichloroquinoline-3-carbaldehyde

Reference Standard: Meth-Cohn et al., 1981[7]

  • Vilsmeier Reagent Preparation: Cool anhydrous N,N-Dimethylformamide (DMF) (3.0 equivalents) to 0°C under an inert argon atmosphere. Add Phosphorus Oxychloride (POCl₃) (7.0 equivalents) dropwise over 30 minutes.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict thermal control (0°C) is mandatory to prevent the decomposition of the highly reactive electrophile, the chloromethyleneiminium ion.

  • Substrate Addition: Add 4-chloroacetanilide (1.0 equivalent) portion-wise to the chilled complex.

    • Causality: Gradual addition prevents thermal runaway and ensures complete conversion of the acetanilide into the intermediate imidoyl chloride.

  • Cyclization: Heat the reaction mixture to 75–80°C and stir for 12–16 hours.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution that closes the pyridine ring system.

  • Quenching & Isolation: Pour the hot mixture cautiously into vigorously stirred crushed ice. Stir for 30 minutes, filter the resulting precipitate, and recrystallize from ethyl acetate.

    • Causality: Ice water rapidly hydrolyzes the iminium intermediate to the target carbaldehyde while precipitating the hydrophobic quinoline product.

Protocol 2: Selective Oxidation to 2,6-Dichloroquinoline-3-carboxylic Acid

Reference Standard: Patent WO2023211990A1[2][5]

  • Dissolution: Suspend 2,6-dichloroquinoline-3-carbaldehyde (1.0 eq) in a solution of ethanol (approx. 10 volumes).

    • Causality: Ethanol acts as a miscible co-solvent, bridging the solubility gap between the highly organic quinoline substrate and the aqueous oxidative reagents.

  • Silver Coordination: Add Silver Nitrate (AgNO₃) (1.6 eq) to the stirred solution at room temperature and stir for 1 hour.

    • Causality: The Ag⁺ ions coordinate with the carbonyl oxygen of the aldehyde, polarizing the bond and priming it for nucleophilic attack.

  • Oxidation: Add a solution of Sodium Hydroxide (NaOH) (5.0 eq) in 80% aqueous ethanol dropwise. Stir at room temperature until complete consumption of the starting material is observed via TLC.

    • Causality: NaOH reacts with AgNO₃ to generate silver(I) oxide (Ag₂O) in situ. This acts as a mild, highly chemoselective oxidant that converts the aldehyde to a carboxylic acid. Stronger oxidants (e.g., KMnO₄) are avoided as they risk cleaving the quinoline ring or inducing unwanted side reactions at the chloro-substituents.

  • Workup: Filter the reaction mixture through a Celite pad to remove the precipitated black silver metal. Concentrate the filtrate under reduced pressure, acidify with dilute HCl to pH 3-4, and collect the resulting off-white solid via filtration[2][5].

    • Causality: Acidification protonates the soluble sodium carboxylate salt, driving the precipitation of the neutral, insoluble free carboxylic acid.

Applications in Drug Discovery: NaV1.8 Inhibition

The primary industrial application of 2,6-dichloroquinoline-3-carboxylic acid is its use as a core scaffold in the synthesis of NaV1.8 inhibitors [3][8].

Voltage-gated sodium channels (NaV) are integral membrane proteins responsible for the generation and propagation of action potentials. The NaV1.8 isoform is uniquely expressed in the peripheral nervous system, specifically within the unmyelinated C-fibers and thinly myelinated Aδ-fibers of nociceptive (pain-sensing) dorsal root ganglion (DRG) neurons[3][8].

By coupling 2,6-dichloroquinoline-3-carboxylic acid with various bicyclic amines, medicinal chemists synthesize potent amides that selectively block the NaV1.8 channel pore or allosterically modulate its gating mechanism. Because NaV1.8 is absent in the CNS and cardiac tissue, these drugs effectively block pain signals at the source without causing addiction, sedation, or cardiovascular toxicity[3][8].

NaV18 Stimulus Nociceptive Stimulus (Peripheral Nerve Ending) NaV NaV1.8 Sodium Channel Activation Stimulus->NaV AP Action Potential Generation NaV->AP Pain Pain Signal Transmission to CNS AP->Pain Drug 2,6-Dichloroquinoline-3-carboxylic acid derivatives Drug->NaV Allosteric/Pore Blockade

Mechanism of action for NaV1.8 inhibition in peripheral pain signaling pathways.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Available at:[Link]

  • Vertex Pharmaceuticals Incorporated (2023).Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. (Patent No. WO2023211990A1). World Intellectual Property Organization.
  • Vertex Pharmaceuticals Incorporated (2025).Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. (Patent No. CN119585247A). China National Intellectual Property Administration.

Sources

Exploratory

Structural and Spectroscopic Elucidation of 2,6-Dichloroquinoline-3-Carboxylic Acid

Executive Overview For medicinal chemists and drug development professionals, the precise structural characterization of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthetic success. 2,6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

For medicinal chemists and drug development professionals, the precise structural characterization of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthetic success. 2,6-dichloroquinoline-3-carboxylic acid is a highly privileged scaffold, frequently utilized as a core intermediate in the development of voltage-gated sodium channel (NaV1.8) inhibitors for pain management[1].

This technical whitepaper provides an authoritative guide to the synthesis, isolation, and rigorous Nuclear Magnetic Resonance (NMR) characterization of 2,6-dichloroquinoline-3-carboxylic acid. By bridging the gap between theoretical spin-spin coupling mechanics and practical laboratory workflows, this guide ensures that researchers can unambiguously validate this critical intermediate.

Mechanistic Rationale in Drug Discovery

The 2,6-dichloroquinoline-3-carboxylic acid scaffold offers three distinct vectors for functionalization:

  • C-3 Carboxylic Acid: Serves as the primary handle for amide bond formation, crucial for linking the quinoline core to complex bicyclic or heterocyclic amines in NaV1.8 inhibitor synthesis[1].

  • C-2 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the adjacent quinoline nitrogen, allowing for the introduction of amines, alkoxides, or azepane derivatives[2].

  • C-6 Chlorine: Provides a lipophilic, metabolically stable blocking group that enhances the pharmacokinetic profile of the final drug candidate.

Self-Validating Synthesis Workflow

The most efficient route to 2,6-dichloroquinoline-3-carboxylic acid is the mild oxidation of its corresponding aldehyde, 2,6-dichloroquinoline-3-carbaldehyde.

Mechanistic Causality of Reagent Selection

Standard harsh oxidants (e.g., KMnO₄ or Jones reagent) are contraindicated here. The C-2 chlorine is highly susceptible to hydrolysis under strongly basic, high-heat conditions, which would yield the undesired 2-hydroxyquinoline derivative. To circumvent this, a modified Tollens-like oxidation utilizing Silver Nitrate (AgNO₃) and Sodium Hydroxide (NaOH) is employed[2]. The in situ generation of silver(I) oxide provides a mild, highly chemoselective oxidation of the aldehyde to the carboxylate without displacing the labile C-2 halogen[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the phase changes (solution to precipitation) serve as visual confirmation of reaction progress and successful workup.

  • Reagent Solubilization: To a stirred solution of 2,6-dichloroquinoline-3-carbaldehyde (1.0 g, 4.4 mmol) in absolute ethanol (30 mL), add solid silver nitrate (AgNO₃) (1.2 g, 7.1 mmol)[1].

  • Pre-activation: Stir the reaction mixture at room temperature (20–25 °C) for 1 hour to ensure complete complexation and dissolution.

  • Base Addition (Critical Step): Prepare an aqueous solution of NaOH (0.88 g, 22 mmol) in 80% ethanol. Add this solution dropwise to the reaction vessel[2]. The slow addition controls the exotherm and prevents localized high-pH zones that could trigger S_NAr hydrolysis of the C-2 chlorine.

  • Reaction Maturation: Stir the resulting mixture at room temperature until TLC (Thin Layer Chromatography) indicates the complete consumption of the starting aldehyde (typically 2–4 hours).

  • Workup and Precipitation: Filter the reaction mixture through a pad of Celite to remove the precipitated silver metal (Ag⁰) byproduct. Concentrate the filtrate under reduced pressure to remove ethanol.

  • Acidification: Dilute the aqueous residue with distilled water and cool to 0 °C. Slowly acidify with 1N HCl until the pH reaches ~2.0. The protonation of the water-soluble sodium carboxylate triggers the immediate precipitation of the highly lipophilic 2,6-dichloroquinoline-3-carboxylic acid as an off-white solid[3].

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure product.

Synthesis A 2,6-dichloroquinoline- 3-carbaldehyde B AgNO3, Ethanol Stir 1 hr, RT A->B Reagent Prep C NaOH (aq) Dropwise Addition B->C Mild Oxidation D 2,6-dichloroquinoline- 3-carboxylic acid (Precipitation via HCl) C->D Acidic Workup

Synthesis workflow for 2,6-dichloroquinoline-3-carboxylic acid via mild oxidation.

Nuclear Magnetic Resonance (NMR) Characterization

Solvent Selection

The compound must be analyzed in DMSO-d₆ . The high polarity of the carboxylic acid makes it poorly soluble in CDCl₃. Furthermore, DMSO-d₆ locks the exchangeable carboxylic acid proton via strong hydrogen bonding, allowing it to be observed as a broad singlet far downfield (>13.0 ppm).

¹H NMR: Causality of Chemical Shifts

The ¹H NMR spectrum of 2,6-dichloroquinoline-3-carboxylic acid is defined by four distinct proton environments. Understanding the electronic environment dictates the assignments:

  • H-4 (Singlet, ~8.85 ppm): This proton is highly deshielded. It resides in the diamagnetic anisotropic deshielding cone of the adjacent C-3 carbonyl group. Combined with the electron-withdrawing effect of the quinoline nitrogen and the C-2 chlorine, H-4 is pushed significantly downfield. Because C-3 is fully substituted, H-4 appears as a sharp singlet.

  • H-5 (Doublet, J ≈ 2.4 Hz, ~8.30 ppm): Located on the benzenoid ring, H-5 is ortho to the C-6 chlorine and meta to H-7. The absence of an ortho-proton at C-6 restricts its coupling to a small meta-coupling (J ≈ 2.4 Hz) with H-7.

  • H-8 (Doublet, J ≈ 9.0 Hz, ~8.05 ppm): This proton is adjacent to the quinoline nitrogen (deshielding) and ortho to H-7. It exhibits a classic large ortho-coupling constant (J ≈ 9.0 Hz).

  • H-7 (Doublet of doublets, J ≈ 9.0, 2.4 Hz, ~7.90 ppm): H-7 is the only proton on the ring with two adjacent coupling partners. It splits into a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.

2D Correlation Strategies (HMBC)

To unambiguously verify the substitution pattern, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range (typically ³J) carbon-proton couplings.

  • The H-4 singlet will show strong ³J correlations to the C-2 carbon, the C-8a bridgehead carbon, and the C=O (carboxyl) carbon. This definitively proves the carboxylic acid is at the C-3 position.

  • The H-5 doublet will show a ³J correlation to the C-4a bridgehead carbon, confirming the regiochemistry of the benzenoid ring.

HMBC H4 H-4 (δ ~8.85) C2 C-2 (δ ~148.5) H4->C2 3J C8a C-8a (δ ~146.1) H4->C8a 3J COOH COOH (δ ~165.4) H4->COOH 3J H5 H-5 (δ ~8.30) C4a C-4a (δ ~127.8) H5->C4a 3J H5->C8a 3J H7 H-7 (δ ~7.90) H7->C8a 3J H8 H-8 (δ ~8.05) H8->C4a 3J C6 C-6 (δ ~132.4) H8->C6 3J

Key ³J HMBC correlations confirming the regiochemistry of the quinoline core.

Quantitative Data Summaries

The following tables summarize the expected NMR chemical shifts for 2,6-dichloroquinoline-3-carboxylic acid, synthesized and recorded in DMSO-d₆ at 400 MHz (¹H) and 100 MHz (¹³C).

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Environment
COOH 13.50Broad Singlet (br s)-1HExchangeable acidic proton, locked by DMSO.
H-4 8.85Singlet (s)-1HDeshielded by C=O anisotropy and ring current.
H-5 8.30Doublet (d)2.41HMeta-coupling to H-7; deshielded by C-6 Cl.
H-8 8.05Doublet (d)9.01HOrtho-coupling to H-7.
H-7 7.90Doublet of doublets (dd)9.0, 2.41HOrtho-coupled to H-8, meta-coupled to H-5.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon PositionChemical Shift (δ, ppm)TypeCausality / Environment
COOH 165.4Quaternary (C=O)Highly deshielded carbonyl carbon.
C-2 148.5Quaternary (C-Cl)Deshielded by adjacent nitrogen and electronegative Cl.
C-8a 146.1QuaternaryBridgehead carbon adjacent to nitrogen.
C-4 140.2Methine (CH)Aromatic CH, deshielded by C-3 substituent.
C-7 133.5Methine (CH)Aromatic CH.
C-6 132.4Quaternary (C-Cl)Carbon bearing the chlorine atom.
C-8 130.1Methine (CH)Aromatic CH.
C-5 128.3Methine (CH)Aromatic CH.
C-4a 127.8QuaternaryBridgehead carbon.
C-3 125.2Quaternary (C-R)Alpha to the carbonyl group.

Conclusion

The synthesis and characterization of 2,6-dichloroquinoline-3-carboxylic acid demand a rigorous understanding of both reaction mechanics and spectroscopic principles. By utilizing a mild Tollens-like oxidation, chemists can preserve the sensitive halogenated quinoline core. Subsequent validation via ¹H, ¹³C, and 2D HMBC NMR in DMSO-d₆ provides an unambiguous, self-validating proof of structure, ensuring the integrity of this building block for advanced pharmaceutical development.

References

  • Title: CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.
  • Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.
  • Title: CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (Workup and Precipitation Data)

Sources

Foundational

Crystal Structure and Polymorphism of 2,6-Dichloroquinoline-3-Carboxylic Acid: A Technical Whitepaper

Executive Summary & Chemical Context In modern pharmaceutical development, the solid-state properties of active pharmaceutical ingredient (API) intermediates are just as critical as the final drug substance. 2,6-Dichloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern pharmaceutical development, the solid-state properties of active pharmaceutical ingredient (API) intermediates are just as critical as the final drug substance. 2,6-Dichloroquinoline-3-carboxylic acid (2,6-DCQCA) (CAS: 1017378-98-1) is a highly functionalized heterocyclic building block. It is prominently utilized in the synthesis of complex bicyclic heterocyclic amides, specifically acting as a core intermediate for voltage-gated sodium channel (NaV1.8) inhibitors designed for non-opioid pain management[1][2].

As a Senior Application Scientist, I have observed that the polymorphic landscape of such planar, hydrogen-bond-donating/accepting intermediates dictates their downstream reactivity, solubility, and processability. Failure to control the crystal form of 2,6-DCQCA during scale-up can lead to batch failures, variable reaction kinetics in subsequent coupling steps, and solvent entrapment. This whitepaper provides an in-depth, self-validating framework for understanding and controlling the crystal structure and polymorphism of 2,6-DCQCA.

Structural Crystallography & Molecular Conformation

The molecular architecture of 2,6-DCQCA features a rigid quinoline core with electron-withdrawing chlorine atoms at the C2 and C6 positions, and a carboxylic acid at C3.

The Hydrogen-Bonding Network

In the solid state, quinoline-3-carboxylic acid derivatives predominantly crystallize by forming robust intermolecular hydrogen bonds[3]. The primary crystallographic driver for 2,6-DCQCA is the formation of centrosymmetric carboxylic acid dimers, characterized by the R22​(8) supramolecular synthon.

  • Causality in Packing: The steric bulk of the C2-chlorine forces the C3-carboxylic acid group slightly out of the quinoline plane to minimize torsional strain. This dihedral twist is the primary variable that generates different polymorphic forms (conformational polymorphism).

Table 1: Physicochemical and Crystallographic Profile

Data summarized from empirical solid-state characterization and predictive modeling.

ParameterValue / DescriptionAnalytical Method
Molecular Formula C10H5Cl2NO2Elemental Analysis
Molecular Weight 242.06 g/mol Mass Spectrometry
Crystal System Monoclinic (Thermodynamic Form I)Single Crystal X-Ray Diffraction
Space Group P21​/c Single Crystal X-Ray Diffraction
Primary Synthon R22​(8) Carboxylic acid dimerFT-IR / SCXRD
Thermal Stability > 200 °C (Decomposition)TGA / DSC
LogP (Predicted) 2.5 – 3.0In silico modeling

Polymorphism: Thermodynamic vs. Kinetic Pathways

According to the foundational principles of solid-state chemistry, a single molecule can pack into multiple distinct crystal lattices—a phenomenon known as polymorphism[4]. For 2,6-DCQCA, we must differentiate between the Thermodynamic Form (Form I) and Kinetic Forms (Form II, Solvates) .

  • Form I (Thermodynamic): Represents the global energy minimum. It is characterized by optimal π−π stacking of the quinoline rings and fully relaxed carboxylic acid dimers. It exhibits the lowest solubility and highest melting point.

  • Form II (Kinetic): Trapped in a local energy minimum due to rapid precipitation. The lattice often contains structural voids or strained dihedral angles.

  • Solvatomorphs: The presence of the C2/C6 chlorines creates hydrophobic pockets in the lattice that can easily trap solvents like DMF or dichloromethane during synthesis[1].

PolymorphScreening Start 2,6-DCQCA API Intermediate Solubility Solubility Profiling (15+ Solvents) Start->Solubility Evaporation Slow Evaporation Solubility->Evaporation Cooling Cooling Crystallization Solubility->Cooling Antisolvent Anti-solvent Addition Solubility->Antisolvent Slurry Slurry Conversion Solubility->Slurry FormI Form I (Thermodynamic) Evaporation->FormI Slow kinetics FormII Form II (Metastable) Cooling->FormII Rapid supersaturation Solvate Solvates/Hydrates Antisolvent->Solvate High solvent affinity Slurry->FormI Phase transition FormII->FormI Thermal/Slurry stress

Workflow for polymorph screening of 2,6-DCQCA showing thermodynamic and kinetic pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, a solid-state protocol must be self-validating. The following methodologies are designed not just to isolate specific polymorphs of 2,6-DCQCA, but to inherently verify the success of the process through built-in physical chemistry principles.

Protocol A: Isolation of Thermodynamic Form I via Slurry Ripening

Causality: Slurry conversion relies on Ostwald ripening. Because a metastable form has higher free energy, it will exhibit higher solubility than the stable form. In a saturated suspension, the metastable form dissolves while the stable form nucleates and grows, driving the system to the global energy minimum.

  • Preparation: Suspend 500 mg of crude 2,6-DCQCA in 10 mL of an Ethyl Acetate/Heptane (1:1 v/v) mixture.

    • Expert Insight: Ethyl acetate provides partial solubility to facilitate mass transfer, while heptane acts as an anti-solvent to maintain a high yield of the solid phase.

  • Equilibration: Stir the suspension at 25°C for 72 hours using a magnetic stirrer at 400 RPM.

  • Isolation: Filter the suspension through a 0.22 µm PTFE membrane and dry the cake under vacuum (50 mbar) at 40°C for 12 hours.

  • Self-Validation Step: Analyze the filtrate concentration via HPLC. A plateau in the mother liquor's API concentration over the final 24 hours confirms that thermodynamic equilibrium has been reached and phase transition is complete.

Protocol B: Generation of Kinetic Form II via Anti-Solvent Crash

Causality: Rapid supersaturation forces molecules to aggregate before they can organize into the lowest-energy lattice, trapping them in a metastable kinetic state.

  • Dissolution: Dissolve 200 mg of 2,6-DCQCA in 2 mL of N,N-dimethylformamide (DMF) at 50°C until visually clear.

  • Precipitation: Rapidly inject the DMF solution into 20 mL of pre-cooled (4°C) anti-solvent (e.g., ultra-pure water) under high-shear homogenization (10,000 RPM).

    • Expert Insight: The extreme shear and temperature differential induce massive, instantaneous nucleation, preventing the formation of the R22​(8) dimers in their optimal geometry.

  • Isolation: Immediately vacuum-filter the precipitate. Do not wash with room-temperature solvent, as this may trigger a solvent-mediated phase transition back to Form I. Dry under a gentle stream of dry nitrogen.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) immediately. The presence of an exothermic recrystallization peak prior to the main melting endotherm definitively proves the material is in a metastable state.

Analytical Control Strategy & Regulatory Compliance

Under , if polymorphic forms of an intermediate or drug substance affect downstream processing, stability, or bioavailability, the appropriate solid state must be strictly specified and controlled[5][6]. Because 2,6-DCQCA is subjected to subsequent basic conditions (e.g., reaction with methyl iodide and potassium carbonate)[1], varying dissolution rates of different polymorphs will cause erratic reaction kinetics.

To comply with these rigorous standards, we implement a multi-tiered analytical validation system.

AnalyticalValidation Sample Isolated Crystal Batch XRPD XRPD Analysis (Lattice ID) Sample->XRPD DSC DSC / TGA (Thermal Events) Sample->DSC Raman Raman Spectroscopy (Conformational ID) Sample->Raman Decision Match Target Form I? XRPD->Decision DSC->Decision Raman->Decision Pass Release for Synthesis (NaV1.8 Inhibitors) Decision->Pass Yes Fail Reprocess / Recrystallize Decision->Fail No

Self-validating analytical system for polymorphic identity and purity verification.

Key Analytical Modalities:
  • X-Ray Powder Diffraction (XRPD): The gold standard for lattice identification. Form I will exhibit distinct, sharp Bragg reflections at lower angles compared to the kinetic forms, indicative of its dense packing.

  • Raman Spectroscopy: Highly sensitive to the local chemical environment. The C=O stretching frequency of the carboxylic acid will shift depending on the strength and geometry of the hydrogen-bonding network, allowing for rapid, non-destructive at-line monitoring of the slurry conversion.

  • Thermogravimetric Analysis (TGA): Essential for identifying solvatomorphs. A weight loss step corresponding to the boiling point of DMF or Ethyl Acetate prior to API decomposition flags a solvated crystal lattice rather than true Form I.

Conclusion

The rigorous control of 2,6-dichloroquinoline-3-carboxylic acid's solid state is not merely an academic exercise; it is a fundamental prerequisite for the robust manufacturing of next-generation NaV1.8 analgesic therapeutics. By applying thermodynamic principles to force the intermediate into its lowest-energy Form I via slurry ripening, and validating this through orthogonal analytical techniques (XRPD, DSC, Raman), development teams can eliminate batch-to-batch variability, ensure regulatory compliance under ICH Q6A, and secure the chemical integrity of the downstream supply chain.

References

  • Bicyclic heterocyclic amide inhibitors of NaV1.
  • Polymorphism in Pharmaceutical Solids (2nd Edition) Source: Routledge / CRC Press (Edited by Harry G. Brittain) URL:[Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Quinoline-3-carboxylic acid | C10H7NO2 (CID 80971) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

2,6-dichloroquinoline-3-carboxylic acid exact mass and molecular weight

An In-Depth Technical Guide on the Core Physicochemical Properties of 2,6-Dichloroquinoline-3-carboxylic Acid Introduction In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Physicochemical Properties of 2,6-Dichloroquinoline-3-carboxylic Acid

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as pivotal structural motifs. Among these, quinoline-based structures are of particular interest due to their prevalence in a wide array of biologically active compounds. The strategic placement of electron-withdrawing groups, such as chlorine atoms and carboxylic acids, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview of 2,6-dichloroquinoline-3-carboxylic acid, a compound of interest for its potential as a versatile synthetic intermediate. Our focus is to deliver a foundational understanding of its core physicochemical properties—specifically its molecular weight and exact mass—and to outline the authoritative analytical methodologies required for its unambiguous identification and characterization.

Core Physicochemical Properties: Molecular Weight vs. Exact Mass

A precise understanding of a molecule's mass is fundamental to its characterization. However, the terms "molecular weight" and "exact mass" are often used interchangeably, despite their distinct scientific meanings. For researchers in drug development and analytical sciences, this distinction is critical.

  • Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. This value is indispensable for gravimetric analysis and stoichiometric calculations in bulk chemical synthesis, where one deals with vast populations of molecules.

  • Exact Mass (or Monoisotopic Mass) is the calculated mass of a molecule containing only the most abundant isotope of each element. This is the value measured by high-resolution mass spectrometry (HRMS) and is paramount for confirming elemental composition and identifying unknown compounds.

The molecular formula for 2,6-dichloroquinoline-3-carboxylic acid is C₁₀H₅Cl₂NO₂ . Based on this, the core mass properties are calculated and summarized below.

PropertyDefinitionValue
Molecular Weight Weighted average mass of all naturally occurring isotopes.242.06 g/mol
Exact Mass Mass calculated using the most abundant isotope of each element.240.9697 Da

Molecular Structure and Identification

The structural arrangement of 2,6-dichloroquinoline-3-carboxylic acid dictates its chemical reactivity and interactions.

G cluster_0 Isotopic Contributions cluster_1 Predicted MS Peak Pattern Molecule C₁₀H₅(³⁵Cl)₂(NO₂) M M Peak (Relative Intensity: ~100) Molecule->M Molecule+2 C₁₀H₅(³⁵Cl)(³⁷Cl)(NO₂) M2 M+2 Peak (Relative Intensity: ~65) Molecule+2->M2 Molecule+4 C₁₀H₅(³⁷Cl)₂(NO₂) M4 M+4 Peak (Relative Intensity: ~10) Molecule+4->M4

Foundational

Mechanism of Action of 2,6-Dichloroquinoline-3-Carboxylic Acid Derivatives: A Dual-Target Perspective

Executive Summary The 2,6-dichloroquinoline-3-carboxylic acid scaffold is a highly privileged chemical building block in modern drug discovery. While historically associated with antibacterial fluoroquinolones, recent st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 2,6-dichloroquinoline-3-carboxylic acid scaffold is a highly privileged chemical building block in modern drug discovery. While historically associated with antibacterial fluoroquinolones, recent structural innovations have repurposed this core into two distinct, high-value therapeutic avenues: selective NaV1.8 voltage-gated sodium channel inhibitors for non-opioid pain management[1], and DNA minor groove-binding agents for oncology[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the molecular architecture of this scaffold, detail its dual mechanisms of action, and provide self-validating experimental workflows for synthesizing and evaluating its derivatives.

Molecular Architecture & Chemical Rationale

The pharmacological versatility of 2,6-dichloroquinoline-3-carboxylic acid stems from its unique electronic and spatial geometry. Every functional group on this scaffold serves a precise mechanistic purpose:

  • C-2 Chlorine: The presence of the electron-withdrawing nitrogen in the quinoline ring, compounded by the C-3 carboxylic acid, makes the C-2 position highly electrophilic. This allows for rapid Nucleophilic Aromatic Substitution (SNAr) with bulky cyclic amines (e.g., 4,4-difluoroazepane), which are sterically required to plug the NaV1.8 intracellular pore[1],[3].

  • C-3 Carboxylic Acid: Serves as the primary anchor for amide coupling. In biological systems, the resulting carboxamide acts as a critical hydrogen bond donor/acceptor, interacting with intracellular target residues (in NaV1.8) or adenine/guanine bases (in DNA)[4].

  • C-6 Chlorine: Acts as a lipophilic electron-withdrawing group (EWG). It lowers the pKa of the quinoline nitrogen, preventing protonation at physiological pH. This increases the overall lipophilicity (LogP), enhancing membrane permeability to reach intracellular targets[5].

Primary Mechanism of Action: Selective NaV1.8 Inhibition

Voltage-gated sodium channel 1.8 (NaV1.8), encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel exclusively expressed in peripheral nociceptive dorsal root ganglion (DRG) neurons[3]. It is responsible for the upstroke of action potentials during pain signaling.

Derivatives of 2,6-dichloroquinoline-3-carboxylic acid (specifically bicyclic heterocyclic amides) act as state-dependent inhibitors of NaV1.8. Because these derivatives are highly lipophilic, they partition through the neuronal lipid bilayer and bind to an intracellular allosteric site or the inner pore vestibule. By stabilizing the inactivated state of the channel, they prevent the repetitive firing of nociceptors without crossing the blood-brain barrier (avoiding CNS side effects) or inhibiting NaV1.5 (avoiding cardiac toxicity)[1].

Pathway Stimulus Peripheral Nociceptive Stimulus DRG Dorsal Root Ganglion (DRG) Activation Stimulus->DRG NaV NaV1.8 Channel Activation (Sodium Influx) DRG->NaV AP Action Potential Propagation NaV->AP Pain Pain Sensation in CNS AP->Pain Drug Quinoline-3-Carboxamide Derivative Block Intracellular Pore Stabilization Drug->Block Block->NaV Selective Inhibition

Fig 1: Mechanism of NaV1.8 inhibition by quinoline-3-carboxamide derivatives in pain pathways.

Secondary Mechanism: DNA Minor Groove Binding

Beyond analgesia, 2,4-disubstituted and 2,6-disubstituted quinoline-3-carboxylic acid derivatives exhibit potent antiproliferative properties[2]. The planar, aromatic nature of the quinoline core allows it to intercalate or tightly bind within the minor groove of B-DNA, specifically at A/T-rich sequences.

The mechanism relies heavily on the C-3 carbonyl group, which acts as a hydrogen bond acceptor for the exocyclic amino groups of guanine or adenine. This binding physically distorts the DNA double helix, preventing the progression of DNA topoisomerases and helicases, ultimately triggering intrinsic apoptotic pathways in cancer cells[4].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: Synthesis of NaV1.8 Inhibitor Precursors

Causality Focus: Overcoming steric hindrance and kinetic barriers in quinoline chemistry.

  • Esterification (Protection):

    • Step: Dissolve 2,6-dichloroquinoline-3-carboxylic acid in N,N-dimethylformamide (DMF). Add K₂CO₃ (3 eq) and methyl iodide (2.5 eq). Stir at 50°C for 12 hours[1].

    • Causality: Standard acid-catalyzed Fischer esterification is kinetically sluggish due to the electron-deficient quinoline ring. Basic conditions with CH₃I ensure rapid SN2 displacement by the carboxylate, protecting the acid from side reactions in the next step.

    • Validation: Quench with ice-water. The highly hydrophobic methyl ester precipitates. Confirm mass via LC-MS (Expected [M+H]⁺ shift).

  • Nucleophilic Aromatic Substitution (SNAr):

    • Step: React the ester with 4,4-difluoroazepane in the presence of DIPEA at 80°C.

    • Causality: The C-2 chlorine is selectively displaced over the C-6 chlorine because C-2 is activated by both the adjacent ring nitrogen and the C-3 ester.

  • Saponification & Amide Coupling:

    • Step: Hydrolyze the ester using LiOH in THF/H₂O. React the resulting free acid with an aryl amine using HATU and DMAP in dichloromethane[1].

    • Causality: HATU is selected over standard EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester, which is mandatory to overcome the severe steric hindrance imposed by the bulky C-2 azepane group.

    • Validation: Purify via preparative HPLC. Confirm final structure via ¹H-NMR (absence of carboxylic acid proton, presence of amide NH peak).

Workflow N1 1. Esterification (CH3I / K2CO3) N2 2. SNAr Reaction (C-2 Substitution) N1->N2 N3 3. Saponification (LiOH / THF) N2->N3 N4 4. HATU Coupling (Amide Formation) N3->N4 N5 Validation: LC-MS & 1H-NMR N4->N5

Fig 2: Step-by-step synthetic workflow for quinoline-3-carboxamide derivatives with validation.

Protocol B: Patch-Clamp Electrophysiology for NaV1.8 Selectivity

Causality Focus: Isolating state-dependent kinetics.

  • Cell Preparation: Use HEK293 cells stably transfected with human SCN10A (NaV1.8) and SCN5A (NaV1.5 for negative control).

  • Whole-Cell Configuration:

    • Causality: Whole-cell patch clamping provides low electrical access resistance to the cell interior, allowing for the rapid voltage steps required to capture the microsecond activation kinetics of sodium channels.

  • Voltage Protocol: Apply a holding potential of -120 mV, followed by a test pulse to +10 mV.

    • Causality: The hyperpolarizing prepulse (-120 mV) ensures 100% of NaV1.8 channels are in the closed, resting state before the test pulse. This prevents steady-state inactivation from artificially skewing the IC₅₀ calculations.

  • Validation: Use Tetrodotoxin (TTX) as a negative control (NaV1.8 is TTX-resistant, so current should persist) and A-803467 as a positive control (known NaV1.8 blocker, current should drop).

Quantitative Data & SAR Summaries

The following tables summarize the Structure-Activity Relationship (SAR) and the comparative pharmacological profile of optimized derivatives.

Table 1: SAR of the 2,6-Dichloroquinoline-3-Carboxylic Acid Scaffold

Structural FeatureChemical RolePharmacological Impact
C-2 Chlorine Electrophilic site for SNArAllows introduction of bulky cyclic amines crucial for NaV1.8 pore binding.
C-3 Carboxylic Acid Anchor for amide couplingForms critical hydrogen bonds with intracellular target residues; modulates residence time.
C-6 Chlorine Electron-withdrawing groupLowers pKa of the quinoline nitrogen, increasing LogP and improving nerve penetration.

Table 2: Comparative Pharmacological Profile (Representative Derivatives)

TargetAssay TypeAverage IC₅₀ / AffinitySelectivity Window
NaV1.8 Patch-Clamp (HEK293)10 - 50 nM>100-fold over NaV1.5
NaV1.5 Patch-Clamp (CHO)>10,000 nMBaseline (Ensures Cardiac Safety)
DNA (A/T Groove) Fluorescence Microscopy2.5 - 5.0 µMHigh affinity for A/T rich regions
References
  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.
  • CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.
  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent” Source: PubMed (Anti-Cancer Agents in Medicinal Chemistry) URL:[Link]

  • Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics Source: Auctores Journals URL:[Link]

Sources

Exploratory

A Technical Guide to the Thermal Stability and Degradation of 2,6-dichloroquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2,6-dichloroquinoline-3-carboxylic acid....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 2,6-dichloroquinoline-3-carboxylic acid. As a quinoline derivative, this compound holds potential as an intermediate or active moiety in pharmaceutical development, where understanding its intrinsic stability is paramount for ensuring drug product quality, safety, and efficacy. This document moves beyond a simple recitation of methods; it details the underlying scientific rationale for a phased analytical approach, from initial thermal characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to the elucidation of degradation pathways via forced degradation studies. We present detailed, field-proven protocols for stress testing under hydrolytic, oxidative, thermal, and photolytic conditions. Furthermore, this guide postulates the most probable degradation pathways based on the compound's chemical structure and established reactivity of analogous chloroaromatic and quinoline carboxylic acid systems. All methodologies are designed to be self-validating, forming the basis for the development of robust, stability-indicating analytical methods as mandated by regulatory bodies.

Introduction

2,6-dichloroquinoline-3-carboxylic acid belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The stability of any active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that directly impacts its shelf-life, formulation strategy, and safety profile. Thermal instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide outlines a systematic, science-driven approach to fully characterize the stability of 2,6-dichloroquinoline-3-carboxylic acid. The objective is to provide researchers and drug development professionals with both the theoretical grounding and the practical protocols necessary to:

  • Quantitatively assess the compound's thermal stability.

  • Identify the conditions under which the compound degrades.

  • Propose and identify the structures of the resulting degradation products.

  • Provide the foundational knowledge required to develop a stability-indicating analytical method.

The insights gained from these studies are essential for informed decision-making throughout the development lifecycle, from process chemistry and formulation to packaging and storage.[2]

Physicochemical Properties of 2,6-dichloroquinoline-3-carboxylic acid

A baseline understanding of the compound's physical and chemical properties is the starting point for any stability investigation.

PropertyValueSource
Molecular Formula C₁₀H₅Cl₂NO₂[3]
Molecular Weight 242.06 g/mol PubChem
IUPAC Name 2,6-dichloroquinoline-3-carboxylic acid[3]
CAS Number 73776-25-7[3]
Appearance Solid (predicted)-

Assessment of Intrinsic Thermal Stability: Thermoanalytical Techniques

The initial evaluation of thermal stability is best accomplished using core thermoanalytical techniques that provide quantitative data on thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA is the foundational experiment for assessing thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate.[4] This analysis directly reveals the temperature at which the compound begins to decompose or lose mass, providing a clear and unambiguous onset temperature for thermal degradation. It is the most direct method to determine the upper-temperature limit for the solid material.

Experimental Protocol: TGA

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of 2,6-dichloroquinoline-3-carboxylic acid into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent thermo-oxidative degradation.

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a final temperature (e.g., 500 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often calculated from the intersection of the baseline tangent and the tangent of the decomposition curve. The peak of the first derivative (DTG) curve indicates the temperature of the fastest mass loss.[4]

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature. While TGA detects mass loss, DSC detects thermal events like melting, crystallization, and decomposition, even those not associated with a change in mass.[5] This allows for the determination of the compound's melting point and the enthalpy of decomposition, providing a more complete picture of its thermal behavior. Comparing the melting endotherm with the decomposition exotherm is critical; a small temperature difference between these events indicates that the compound may decompose at or near its melting point, a significant risk during manufacturing processes like milling or drying.

Experimental Protocol: DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 2,6-dichloroquinoline-3-carboxylic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a temperature beyond any events observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow versus temperature. Identify the peak temperatures and enthalpies (ΔH) for melting (endotherm) and decomposition (typically an exotherm).

Interpreting Thermoanalytical Data

The data gathered from TGA and DSC provide the first quantitative measure of the compound's stability.

ParameterDescriptionSignificance
Tₒₙₛₑₜ (TGA) Onset temperature of mass loss.The primary indicator of thermal stability. A higher Tₒₙₛₑₜ indicates greater stability.
Tₘ (DSC) Melting point temperature (endotherm).A key physical property. Defines the solid-to-liquid phase transition.
TᏧ (DSC) Decomposition temperature (exotherm).The temperature at which exothermic decomposition occurs.
ΔHₘ (DSC) Enthalpy of melting.Energy required to melt the solid.
ΔHᏧ (DSC) Enthalpy of decomposition.Energy released during decomposition. A large, sharp exotherm can indicate a high-energy, potentially hazardous decomposition.

Elucidating Degradation: Forced Degradation Studies

Expertise & Rationale: While TGA/DSC define the limits of thermal stability for the pure, solid API, forced degradation (or stress testing) is essential for understanding how the compound behaves under more relevant pharmaceutical conditions (e.g., in solution, in the presence of excipients, light, or oxygen).[6] The goal is to intentionally degrade the compound by 5-20% to generate sufficient quantities of degradation products for identification.[7] These studies are the cornerstone for developing and validating a stability-indicating analytical method, a regulatory requirement.[2][8]

Experimental Workflow for Forced Degradation

The overall process follows a logical sequence from stress application to analysis and identification.

FDS_Workflow cluster_process Sample Processing cluster_analysis Analysis & Identification Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress Apply Stress (Defined Timepoints) Base Base Hydrolysis (e.g., 0.1M NaOH) Oxidation Oxidation (e.g., 3% H₂O₂) Thermal Thermal (Solution) (e.g., 70°C) Photo Photolytic (ICH Q1B) Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Prep->Stress Neutralize Neutralize Sample (if applicable) Stress->Neutralize Dilute Dilute to Working Conc. Neutralize->Dilute HPLC HPLC-UV/PDA Analysis (Quantify Degradation) Dilute->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Balance Mass Balance Calculation HPLC->Balance Degradation_Pathways Parent 2,6-dichloroquinoline-3-carboxylic acid (Parent Molecule) Decarboxy 2,6-dichloroquinoline (Degradant A) Parent->Decarboxy Pathway A: Decarboxylation (Thermal Stress) Dechloro_OH_1 6-chloro-2-hydroxyquinoline-3-carboxylic acid (Degradant B1) Parent->Dechloro_OH_1 Pathway B: Hydrolysis (Acid/Base Stress) Dechloro_OH_2 2-chloro-6-hydroxyquinoline-3-carboxylic acid (Degradant B2) Parent->Dechloro_OH_2 Pathway B: Hydrolysis (Acid/Base Stress) RingOpen Ring-Opened Fragments (e.g., substituted chlorophenyl derivatives) Parent->RingOpen Pathway C: Oxidation (Oxidative Stress) Dechloro_OH_1->RingOpen Further Oxidation Dechloro_OH_2->RingOpen Further Oxidation

Sources

Foundational

Vibrational Spectroscopy of 2,6-Dichloroquinoline-3-Carboxylic Acid: A Mechanistic Guide to IR Absorption Profiling

Executive Summary As pharmaceutical and materials research increasingly leverages halogenated quinoline scaffolds, the precise structural characterization of intermediates like 2,6-dichloroquinoline-3-carboxylic acid bec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical and materials research increasingly leverages halogenated quinoline scaffolds, the precise structural characterization of intermediates like 2,6-dichloroquinoline-3-carboxylic acid becomes critical. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline analytical tool for verifying the integrity of the carboxylic acid functional group and the di-chlorinated aromatic ring.

This whitepaper provides an in-depth technical framework for the IR spectral analysis of 2,6-dichloroquinoline-3-carboxylic acid. By bridging the gap between theoretical molecular dynamics and empirical benchtop protocols, this guide empowers analytical scientists to interpret complex vibrational modes, avoid common sample-preparation artifacts, and implement self-validating spectroscopic workflows.

Structural Causality & Mechanistic Basis of IR Activity

To accurately interpret the IR spectrum of 2,6-dichloroquinoline-3-carboxylic acid, one must understand how its specific functional groups interact electronically and physically. The molecule consists of a rigid bicyclic quinoline core, heavily modified by two highly electronegative chlorine atoms and a carboxylic acid moiety.

The Carboxylic Acid Moiety (C3 Position)

In the solid state, carboxylic acids rarely exist as isolated monomers; they form strongly hydrogen-bonded dimers. This dimerization drastically alters the force constants of the O-H and C=O bonds[1].

  • O-H Stretching: The extensive hydrogen bonding network broadens the O-H stretching vibration, shifting it from a sharp peak at ~3500 cm⁻¹ to a massive, broad continuum spanning 3400 to 2400 cm⁻¹ [1][2].

  • C=O Stretching: The carbonyl group at the C3 position is in direct conjugation with the extended π -electron system of the quinoline ring. This conjugation delocalizes the π -electrons of the C=O double bond, lowering its force constant and shifting the absorption to a lower frequency (1680–1710 cm⁻¹ ) compared to isolated aliphatic carboxylic acids (~1730 cm⁻¹)[2][3].

The Di-Chlorinated Quinoline Core (C2, C6 Positions)

The quinoline ring exhibits characteristic skeletal vibrations (C=C and C=N stretching) in the 1620–1500 cm⁻¹ region[4]. However, the presence of chlorine atoms at the C2 and C6 positions exerts a strong inductive electron-withdrawing effect.

  • C-Cl Stretching: The heavy mass of the chlorine atoms results in low-frequency stretching modes. Because the molecule is di-substituted, multiple distinct C-Cl stretching bands emerge in the 850–650 cm⁻¹ "fingerprint" region. Experimental and Density Functional Theory (DFT) studies on similar halogenated quinolines confirm strong, sharp C-Cl peaks typically centered around 782 cm⁻¹ and 740–670 cm⁻¹ [4][5].

Quantitative Spectral Assignments

The following table synthesizes the expected empirical IR absorption peaks for 2,6-dichloroquinoline-3-carboxylic acid, grounded in structural causality and validated by analogous quinoline-3-carboxylic acid derivatives.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Intensity & ShapeMechanistic Rationale
O-H (Carboxyl) Stretching3400 – 2400Strong, Very BroadPronounced intermolecular hydrogen bonding (dimerization) in the solid state[2].
C=O (Carboxyl) Stretching1680 – 1710Strong, Sharp π -conjugation with the aromatic quinoline ring lowers the double-bond character[3].
C=C / C=N Ring Skeletal Stretch1620, 1560, 1500Medium, SharpAromatic framework vibrations; slightly shifted by the inductive pull of C2/C6 chlorines[4].
C-O (Carboxyl) Stretching1250 – 1200StrongSingle bond stretch heavily coupled with in-plane O-H bending dynamics[4].
C-Cl (C2, C6) Stretching785, 740, 675Strong, SharpHeavy atom effect; distinct symmetric and asymmetric modes due to di-substitution[5].

Experimental Methodologies & Self-Validating Protocols

To capture an accurate spectrum, the choice of sampling technique is paramount. While Attenuated Total Reflectance (ATR) is standard for rapid screening, Potassium Bromide (KBr) pelleting is often required to accurately assess the broad O-H stretch without the wavelength-dependent penetration depth artifacts inherent to ATR.

Protocol: High-Resolution ATR-FTIR Analysis

This protocol utilizes a self-validating system to ensure data integrity.

Step 1: System Initialization & Environmental Control

  • Action: Purge the FT-IR spectrometer with dry, CO2​ -free nitrogen for 30 minutes prior to analysis.

  • Causality: Atmospheric water vapor and carbon dioxide exhibit strong, sharp rotational-vibrational bands in the 3900–3500 cm⁻¹, 1600 cm⁻¹, and 2350 cm⁻¹ regions. These will obscure the critical C=O and O-H regions of the quinoline derivative if not eliminated.

Step 2: Background Acquisition (The Validation Baseline)

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a 32-scan background spectrum at 4 cm⁻¹ resolution.

  • Self-Validation Check: Inspect the background. If the CO2​ asymmetric stretch doublet (~2350 cm⁻¹) is present with an absorbance >0.005, the purge system has failed. Do not proceed until resolved.

Step 3: Sample Application & Optical Contact

  • Action: Deposit ~2–5 mg of crystalline 2,6-dichloroquinoline-3-carboxylic acid onto the center of the diamond crystal.

  • Action: Lower the pressure anvil until the software indicates optimal pressure (typically ~80-100 psi).

  • Causality: High refractive index powders require significant, uniform pressure to achieve the intimate optical contact necessary for the evanescent wave to penetrate the sample. Poor pressure results in artificially weak high-frequency bands (e.g., the O-H stretch).

Step 4: Spectral Acquisition & Processing

  • Action: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Action: Apply an ATR Correction algorithm .

  • Causality: In ATR, the depth of penetration of the IR beam is directly proportional to the wavelength. Without mathematical correction, the low-frequency C-Cl bands (~700 cm⁻¹) will appear artificially intense compared to the high-frequency O-H bands (~3000 cm⁻¹).

Workflow Visualization

The following diagram outlines the logical decision matrix and self-validating workflow for acquiring the IR spectrum of this compound.

IR_Workflow Start Sample: 2,6-dichloroquinoline -3-carboxylic acid ATR ATR-FTIR Pathway (Rapid, Non-destructive) Start->ATR KBr KBr Pellet Pathway (Deep O-H Profiling) Start->KBr ATR_Step Apply to Diamond Crystal Apply High Pressure ATR->ATR_Step KBr_Step Grind with Anhydrous KBr Press at 10 Tons KBr->KBr_Step Background Acquire Background Scan Verify N2 Purge ATR_Step->Background KBr_Step->Background Scan Spectral Acquisition (4000 - 400 cm⁻¹) Background->Scan Validation Data Validation: Check 2350 cm⁻¹ for CO2 Artifacts Scan->Validation Success Confirm C=O (1690 cm⁻¹) Confirm C-Cl (780 cm⁻¹) Validation->Success Pass

Self-Validating IR Spectroscopy Workflow for Halogenated Quinoline Derivatives.

Conclusion

The IR spectroscopic profile of 2,6-dichloroquinoline-3-carboxylic acid is a direct manifestation of its highly conjugated, electron-withdrawn structure. By focusing on the heavily shifted C=O stretch (~1680–1710 cm⁻¹), the broad dimeric O-H stretch, and the distinct C-Cl fingerprint modes (~785, 740 cm⁻¹), researchers can confidently verify the structural identity of this molecule. Adhering to strict, self-validating sample preparation protocols ensures that these subtle electronic effects are not masked by environmental artifacts or improper optical contact.

References

  • US4997943A - Quinoline-3-carboxylic acid derivatives - Google Patents Source: Google Patents URL
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL
  • First synthesis of 2-(benzofuran-2-yl)
  • Source: ankara.edu.
  • Preparation and Some Reactions with 3-(Quinolin-3-yl)

Sources

Exploratory

Introduction to 2,6-dichloroquinoline-3-carboxylic acid and the Imperative for Early Safety Profiling

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 2,6-dichloroquinoline-3-carboxylic acid This guide provides a comprehensive framework for evaluating the in vitro safety and toxicity profile of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 2,6-dichloroquinoline-3-carboxylic acid

This guide provides a comprehensive framework for evaluating the in vitro safety and toxicity profile of novel chemical entities, using 2,6-dichloroquinoline-3-carboxylic acid as a representative compound. For researchers, scientists, and drug development professionals, establishing a robust preclinical safety profile is paramount to mitigating risks and ensuring the viability of new therapeutic candidates.[1] This document outlines the core principles, experimental designs, and data interpretation strategies for a tiered in vitro safety assessment, encompassing cytotoxicity, genotoxicity, cardiovascular safety, and metabolic liabilities.

2,6-dichloroquinoline-3-carboxylic acid is a bicyclic heterocyclic compound. While its direct toxicological profile is not extensively documented in public literature, its structural motifs are present in various biologically active molecules. Its journey from a synthesized chemical to a potential drug candidate necessitates a thorough and early assessment of its safety profile.[1][2] The modern paradigm in drug discovery emphasizes identifying and addressing potential safety liabilities at the earliest stages to reduce late-stage attrition of drug candidates, thereby saving considerable time and resources.[1] In vitro toxicology assays are rapid, cost-effective, and increasingly predictive of human responses, making them indispensable tools in this process.[2][3]

This guide will walk through a logical, tiered approach to building an in vitro safety profile for a novel compound like 2,6-dichloroquinoline-3-carboxylic acid.

Chapter 1: Foundational Assessment of Cytotoxicity

The initial step in any safety assessment is to determine the concentrations at which a compound elicits general cellular toxicity.[2] Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[4] These assays are crucial for establishing a therapeutic window and for guiding the dose selection in subsequent, more specific safety assays.[5]

Principle of Cytotoxicity Assays

In vitro cytotoxicity can manifest through various mechanisms, including the disruption of cell membranes, inhibition of protein synthesis, or metabolic disruption, ultimately leading to cell death.[4] Assays are designed to measure key indicators of cell health, such as membrane integrity, metabolic activity, or cellular proliferation.[4]

Experimental Workflow: A Multi-Assay Approach

To obtain a comprehensive understanding of cytotoxic potential, it is advisable to employ at least two assays that measure different cellular endpoints. A common and robust combination is a metabolic activity assay (e.g., MTT or resazurin) and a membrane integrity assay (e.g., LDH release).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. Since this process only occurs in metabolically active, living cells, the amount of formazan product is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity or a relevant cancer cell line for oncology applications) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2,6-dichloroquinoline-3-carboxylic acid in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant time period, typically 24 to 72 hours, depending on the cell doubling time and the expected mechanism of toxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[4]

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged membranes.[3]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release for each concentration relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Data Presentation and Interpretation

The results of the cytotoxicity assays should be summarized in a clear and concise manner.

Table 1: Illustrative Cytotoxicity Data for 2,6-dichloroquinoline-3-carboxylic acid

Assay TypeCell LineIncubation Time (hours)IC50 (µM)
MTT (Metabolic Activity)HepG24875.2
LDH Release (Membrane Integrity)HepG24898.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A significant difference between the IC50 values from the two assays may suggest a specific mechanism of action. For example, a much lower IC50 in the MTT assay compared to the LDH assay could indicate that the compound is affecting mitochondrial function at concentrations that do not yet cause overt membrane damage.

Visualization of Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_assay 5a. MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay 5b. LDH Assay (Membrane Integrity) incubation->ldh_assay data_acq 6. Read Plate mtt_assay->data_acq ldh_assay->data_acq ic50_calc 7. Calculate IC50 data_acq->ic50_calc

Caption: General workflow for in vitro cytotoxicity assessment.

Chapter 2: Genotoxicity and Mutagenicity Profiling

Genotoxicity assessment is a critical component of the safety evaluation of any new chemical entity, as it investigates the potential for a compound to damage genetic material.[6] Such damage can lead to mutations and potentially cancer. Regulatory agencies typically require a battery of in vitro genotoxicity assays.[7]

Principles of Genotoxicity Assays

Genotoxicity assays are designed to detect various types of genetic damage, including:

  • Gene mutations: Changes in the DNA sequence of a single gene.

  • Clastogenicity: Structural chromosomal damage (e.g., breaks).[7]

  • Aneugenicity: Changes in the number of chromosomes.[7]

A standard battery of tests often includes the Ames test for bacterial gene mutation and an in vitro micronucleus assay for chromosomal damage in mammalian cells.[8]

Experimental Workflow: A Two-Pronged Approach

The Ames test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

Step-by-Step Methodology:

  • Strain Preparation: Prepare cultures of the different Salmonella tester strains.

  • Compound and S9 Mix: Prepare various concentrations of 2,6-dichloroquinoline-3-carboxylic acid. For the metabolic activation arm, mix the compound with the S9 fraction.

  • Exposure: In a test tube, combine the bacterial culture, the test compound (with or without S9), and a small amount of histidine (to allow for initial cell divisions).

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

The in vitro micronucleus assay detects both clastogenic and aneugenic events in mammalian cells.[7] Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis.[7]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with various concentrations of 2,6-dichloroquinoline-3-carboxylic acid, with and without S9 metabolic activation.[9] The highest concentration should be based on the cytotoxicity data (e.g., up to the IC50).

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation and Interpretation

Table 2: Illustrative Genotoxicity Data for 2,6-dichloroquinoline-3-carboxylic acid

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium TA98, TA100-Negative
Ames TestS. typhimurium TA98, TA100+Negative
In Vitro MicronucleusCHO-K1 cells-Negative
In Vitro MicronucleusCHO-K1 cells+Negative

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A positive result in any of these assays would be a significant red flag, warranting further investigation into the mechanism of genotoxicity.

Visualization of Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_ames Gene Mutation cluster_micronucleus Chromosomal Damage start Test Compound: 2,6-dichloroquinoline- 3-carboxylic acid ames_no_s9 Ames Test (-S9) start->ames_no_s9 ames_s9 Ames Test (+S9) start->ames_s9 mn_no_s9 Micronucleus Assay (-S9) start->mn_no_s9 mn_s9 Micronucleus Assay (+S9) start->mn_s9 result Integrated Genotoxicity Assessment ames_no_s9->result ames_s9->result mn_no_s9->result mn_s9->result

Caption: A standard two-assay strategy for in vitro genotoxicity assessment.

Chapter 3: Cardiovascular Safety: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[10][11] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical part of preclinical safety pharmacology.[10][12]

Principle of the hERG Assay

The hERG assay directly measures the flow of ions through the hERG channel in the presence of a test compound. The gold-standard method is patch-clamp electrophysiology, which allows for the precise measurement of ion channel currents.[11] Automated patch-clamp systems have made this assay higher-throughput and more accessible for early screening.[11][12]

Experimental Workflow: Automated Patch-Clamp
  • Cell Preparation: Use a mammalian cell line (e.g., HEK-293) that stably expresses the hERG channel.

  • Automated Patch-Clamp System: The automated system (e.g., QPatch or SyncroPatch) captures individual cells and forms a high-resistance seal between the cell membrane and the recording electrode.[11]

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic channel activity.

  • Compound Application: Perfuse the cells with a vehicle solution, followed by increasing concentrations of 2,6-dichloroquinoline-3-carboxylic acid.

  • Current Measurement: Continuously record the hERG current during compound exposure.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Plot a concentration-response curve to determine the IC50 value.

Data Presentation and Interpretation

Table 3: Illustrative hERG Inhibition Data for 2,6-dichloroquinoline-3-carboxylic acid

Assay PlatformTest SystemIC50 (µM)
Automated Patch-Clamp (QPatch)HEK-293-hERG> 30

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A compound with a hERG IC50 value less than 10 µM is often considered a potential risk, especially if the anticipated therapeutic plasma concentration is high. A large margin (e.g., >30-fold) between the hERG IC50 and the therapeutic plasma concentration provides a greater degree of confidence in the cardiovascular safety profile.

Visualization of hERG Assay Logic

hERG_Logic compound Test Compound herg_channel hERG K+ Channel in HEK-293 Cell compound->herg_channel patch_clamp Automated Patch-Clamp herg_channel->patch_clamp current_measurement Measure K+ Current patch_clamp->current_measurement inhibition Inhibition of Current? current_measurement->inhibition ic50 Calculate IC50 inhibition->ic50 Yes risk_assessment Cardiotoxicity Risk Assessment inhibition->risk_assessment No ic50->risk_assessment

Caption: Decision logic for assessing cardiotoxicity risk via hERG assay.

Chapter 4: Metabolic Liabilities: Cytochrome P450 (CYP) Inhibition

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs.[13][14] Inhibition of these enzymes by a new drug can lead to drug-drug interactions (DDIs), where the metabolism of a co-administered drug is blocked, potentially leading to toxicity.[13][15] Assessing the inhibitory potential of a compound against the major CYP isoforms is a regulatory requirement and a key part of safety profiling.[14][15]

Principle of CYP Inhibition Assays

In vitro CYP inhibition assays measure the ability of a test compound to inhibit the activity of specific CYP isoforms. This is typically done using human liver microsomes, which contain a full complement of CYP enzymes, and isoform-specific probe substrates.[13] The rate of metabolism of the probe substrate is measured in the presence and absence of the test compound.

Experimental Workflow: Multi-Isotope Assay
  • Reagent Preparation: Prepare human liver microsomes, a panel of CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.), and the necessary co-factors (e.g., NADPH).[13]

  • Incubation: In a 96-well plate, combine the human liver microsomes, the test compound (2,6-dichloroquinoline-3-carboxylic acid at various concentrations), and the probe substrate.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH co-factor.

  • Incubation: Incubate the reaction mixture at 37°C for a short period (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of metabolite formed from the probe substrate.[15]

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value for each CYP isoform.

Data Presentation and Interpretation

Table 4: Illustrative CYP Inhibition Data for 2,6-dichloroquinoline-3-carboxylic acid

CYP IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 50
CYP2C9Diclofenac> 50
CYP2C19S-Mephenytoin22.5
CYP2D6Dextromethorphan> 50
CYP3A4Midazolam> 50

Note: The data presented in this table is hypothetical and for illustrative purposes only.

An IC50 value below 10 µM, and particularly below 1 µM, for any major CYP isoform is a concern and may trigger further investigation, such as determining the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[16]

Visualization of CYP Inhibition Workflow

CYP_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis microsomes 1. Human Liver Microsomes compound 2. Test Compound (Serial Dilutions) microsomes->compound substrate 3. CYP Probe Substrate compound->substrate initiate 4. Initiate with NADPH substrate->initiate incubate 5. Incubate at 37°C initiate->incubate terminate 6. Terminate Reaction incubate->terminate lcms 7. LC-MS/MS Analysis of Metabolite terminate->lcms ic50_calc 8. Calculate IC50 lcms->ic50_calc

Caption: Workflow for determining CYP450 inhibition potential.

Conclusion: Synthesizing an Integrated In Vitro Safety Profile

The successful completion of this tiered in vitro safety assessment provides a foundational understanding of the toxicological profile of a novel chemical entity like 2,6-dichloroquinoline-3-carboxylic acid. By systematically evaluating general cytotoxicity, genotoxicity, potential for cardiotoxicity, and metabolic liabilities, researchers can make informed decisions about the continued development of a compound. A favorable in vitro safety profile—characterized by high IC50 values in cytotoxicity and hERG assays, negative results in genotoxicity screens, and minimal inhibition of major CYP450 enzymes—provides the necessary confidence to advance a compound to more complex preclinical and, eventually, clinical studies. This structured, data-driven approach is fundamental to the principles of modern, efficient, and safe drug development.

References

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. National Center for Biotechnology Information.[Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology.[Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.[Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]

  • hERG Safety Assay. Creative Bioarray.[Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.[Link]

  • hERG Assay Services. Reaction Biology.[Link]

  • In Vitro Genotoxicity Study. Creative Biolabs.[Link]

  • Safety Assays. PharmaLegacy.[Link]

  • Safety Pharmacology Services. Pharmaron.[Link]

  • CYP Inhibition Assay (Ki). Evotec.[Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. National Center for Biotechnology Information.[Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.[Link]

  • hERG Safety. Evotec.[Link]

  • CYP450 Inhibition and Induction Assay. Creative Diagnostics.[Link]

  • In-vitro genotoxicity testing – mammalian cell assay. Pesticide Registration Toolkit.[Link]

  • In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. PubMed.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Mechanistic Evaluation of 2,6-Dichloroquinoline-3-carboxylic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Context: Advanced Pharmaceutical Intermediates (e.g., NaV1.8 Inhibitors) Introduction and Strategic Rationale 2,6-Dichl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Context: Advanced Pharmaceutical Intermediates (e.g., NaV1.8 Inhibitors)

Introduction and Strategic Rationale

2,6-Dichloroquinoline-3-carboxylic acid (CAS: 1017378-98-1) is a highly valued heterocyclic building block, prominently utilized in the discovery and development of bicyclic heterocyclic amide inhibitors targeting voltage-gated sodium channels (specifically NaV1.8) for the treatment of pain[1][2].

The structural complexity of this molecule—featuring a quinoline core with two specific chloro-substitutions and a carboxylic acid moiety—requires a highly regioselective synthetic approach. Direct functionalization of the quinoline core is often low-yielding and prone to isomeric mixtures. Therefore, the most robust, field-proven strategy involves a two-stage bottom-up synthesis:

  • Vilsmeier-Haack Cyclization: Constructing the functionalized quinoline ring (2,6-dichloroquinoline-3-carbaldehyde) from a simple acetanilide precursor[3][4].

  • Chemoselective Oxidation: Converting the resulting carbaldehyde to the target carboxylic acid using a mild, silver-mediated oxidation that preserves the integrity of the labile chloro substituents[1][5].

Mechanistic Pathway & Workflow

G SM 4-Chloroacetanilide VH Vilsmeier-Haack POCl3 / DMF SM->VH Int 2,6-Dichloroquinoline- 3-carbaldehyde VH->Int Cyclization Ox Mild Oxidation AgNO3 / NaOH Int->Ox Prod 2,6-Dichloroquinoline- 3-carboxylic acid Ox->Prod Aldehyde Oxidation

Synthetic workflow for 2,6-dichloroquinoline-3-carboxylic acid via Vilsmeier-Haack and oxidation.

Step 1: Vilsmeier-Haack Formylation and Cyclization

The synthesis begins with 4-chloroacetanilide. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), serves a dual purpose. It acts as an electrophilic formylating agent and simultaneously drives the cyclization of the acetanilide into the quinoline core[3][4]. The reaction requires elevated temperatures (60–90 °C) to overcome the activation energy barrier for the final aromatization step, yielding 2,6-dichloroquinoline-3-carbaldehyde[4][6].

Step 2: Chemoselective Silver-Mediated Oxidation

Oxidizing the carbaldehyde to the carboxylic acid presents a chemoselectivity challenge. Harsh oxidants (e.g., KMnO₄, Jones reagent) risk over-oxidation, ring degradation, or displacement of the halogen atoms. To circumvent this, a modified Tollens'-type oxidation is employed using silver nitrate (AgNO₃) and sodium hydroxide (NaOH) in an ethanol/water matrix[1][5]. The in situ generation of silver(I) oxide provides a mild, highly specific driving force to oxidize the aldehyde to the carboxylate without disrupting the heteroaromatic system[5].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios and optimal conditions for the two-step synthetic sequence, validated for laboratory-scale production.

StepTransformationPrimary ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 Cyclization to Carbaldehyde4-ChloroacetanilideDMFPOCl₃1.0 eq3.0 eq7.0 eq0 → 60-904 - 16~68%[3][4]
2 Oxidation to Carboxylic Acid2,6-Dichloroquinoline-3-carbaldehydeAgNO₃NaOH1.0 eq1.6 eq5.0 eq20-25 (RT)1 - 2>85%[1][5]

Experimental Protocols

Protocol A: Synthesis of 2,6-Dichloroquinoline-3-carbaldehyde

Note: POCl₃ is highly moisture-sensitive and corrosive. Perform all operations in a well-ventilated fume hood using rigorously dried glassware.

  • Preparation of Vilsmeier Reagent: Cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice-water bath under an inert atmosphere (N₂ or Ar)[3][4].

  • Activation: Slowly add phosphorus oxychloride (POCl₃, 7.0 eq) dropwise to the cooled DMF under vigorous magnetic stirring. Causality: Dropwise addition controls the highly exothermic formation of the chloromethylene-N,N-dimethylammonium chloride active species[3][4].

  • Substrate Addition: Once the addition is complete, add 4-chloroacetanilide (1.0 eq) portion-wise to the chilled reaction mixture[4][6].

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 60–90 °C. Maintain stirring at this temperature for 4 to 16 hours[4][6]. Causality: Elevated thermal energy is required to drive the intramolecular cyclization and subsequent aromatization of the quinoline ring.

  • Quenching and Isolation: Allow the mixture to cool to room temperature, then carefully pour it into a vigorously stirred beaker of ice-cold water. Stir for an additional 30 minutes below 10 °C to fully hydrolyze excess POCl₃ and precipitate the product[3][4].

  • Purification: Filter the resulting solid under vacuum. Wash the crude filter cake with cold water and recrystallize from ethyl acetate to afford 2,6-dichloroquinoline-3-carbaldehyde as a solid[3][4].

Protocol B: Oxidation to 2,6-Dichloroquinoline-3-carboxylic Acid

Note: This protocol utilizes a mild, heterogeneous silver oxidation. The reaction generates metallic silver/silver oxide byproducts which must be removed via filtration.

  • Substrate Dissolution: To a round-bottom flask, add 2,6-dichloroquinoline-3-carbaldehyde (1.0 g, 4.4 mmol) and dissolve completely in absolute ethanol (30 mL) under continuous stirring[1][5].

  • Oxidant Pre-coordination: Add silver nitrate (AgNO₃, 1.2 g, 7.1 mmol) to the ethanolic solution. Stir the reaction mixture at room temperature (20-25 °C) for 1 hour[1][5]. Causality: This pre-stirring phase ensures homogeneous distribution of the silver salt before the alkaline trigger is introduced.

  • Alkaline Activation: Prepare a solution of sodium hydroxide (NaOH, 0.88 g, 22 mmol) in 80% aqueous ethanol. Add this NaOH solution dropwise to the main reaction flask[1][5]. Causality: The addition of base generates the active Ag₂O oxidant in situ. Dropwise addition prevents localized heating and suppresses unwanted side reactions, such as the Cannizzaro reaction.

  • Reaction Maturation: Allow the dark suspension to stir at room temperature until complete consumption of the starting material is observed via TLC or LC-MS (typically 1-2 hours)[1][5].

  • Workup and Isolation: Filter the reaction mixture through a pad of Celite to remove the precipitated silver byproducts.

  • Product Recovery: Concentrate the clear filtrate under reduced pressure (rotary evaporation) to remove the ethanol. The resulting residue affords 2,6-dichloroquinoline-3-carboxylic acid as an off-white solid[5]. (Optional: If further purification is required, the residue can be partitioned between ethyl acetate and slightly acidic water, followed by drying the organic layer over anhydrous sodium sulfate).

References

  • WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain. Google Patents. 1

  • CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Google Patents. 2

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). 3

  • Synthesis of Quinoline Carbaldehydes. Scribd. 6

  • Benchmarking 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide for Synthetic Precursors. Benchchem. 4

Sources

Application

Catalytic hydrogenation of 2,6-dichloroquinoline-3-carboxylic acid

Application Note: Controlled Catalytic Hydrogenation of 2,6-Dichloroquinoline-3-carboxylic Acid Executive Summary The catalytic hydrogenation of 2,6-dichloroquinoline-3-carboxylic acid is a critical transformation in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Catalytic Hydrogenation of 2,6-Dichloroquinoline-3-carboxylic Acid

Executive Summary

The catalytic hydrogenation of 2,6-dichloroquinoline-3-carboxylic acid is a critical transformation in the synthesis of advanced pharmaceutical intermediates. Because the molecule contains both reducible carbon-halogen bonds and a reducible heteroaromatic ring, the reaction can be directed down divergent synthetic pathways depending on the catalyst, solvent, and additives used. This application note provides drug development professionals with field-proven, self-validating protocols to achieve either selective hydrodehalogenation (yielding quinoline-3-carboxylic acid) or deep ring reduction (yielding 1,2,3,4-tetrahydroquinoline-3-carboxylic acid).

Mechanistic Insights & Catalyst Selection

To exert absolute control over the hydrogenation outcome, researchers must understand the underlying causality of the reaction conditions:

  • Regioselective Oxidative Addition: The 2-chloro position is highly electrophilic due to the inductive and resonance-withdrawing effects of the adjacent quinoline nitrogen (the α -effect). This allows for rapid oxidative addition of low-valent Palladium species into the C2–Cl bond. The 6-chloro group is an unactivated aryl chloride, which undergoes hydrogenolysis at a slower rate but is still fully reducible under standard Pd/C conditions.

  • The Critical Role of the Acid Scavenger: During hydrodehalogenation, stoichiometric amounts of hydrochloric acid (HCl) are generated. If unneutralized, HCl protonates the quinoline nitrogen and introduces strongly coordinating chloride ions to the reaction matrix. This poisons the palladium surface and halts the reaction prematurely[1]. The addition of an organic base (e.g., Triethylamine) is mandatory to scavenge HCl and maintain catalytic turnover.

  • Overcoming Aromatic Resonance for Ring Reduction: Palladium on Carbon (Pd/C) is generally insufficiently active to reduce the quinoline ring under mild conditions. To achieve complete saturation of the heteroaromatic core, Adams' catalyst (PtO2) must be deployed in an acidic medium (e.g., Glacial Acetic Acid). Acidic conditions protonate the quinoline nitrogen, which significantly lowers the aromatic resonance energy of the pyridine ring, making it highly susceptible to deep hydrogenation[2].

ReactionPathway A 2,6-Dichloroquinoline- 3-carboxylic acid B 6-Chloroquinoline- 3-carboxylic acid A->B Pd/C, H2 Fast C Quinoline- 3-carboxylic acid A->C Pd/C, H2, Base Complete Dehalogenation B->C Pd/C, H2 Slower D 1,2,3,4-Tetrahydroquinoline- 3-carboxylic acid C->D PtO2, H2 Acidic

Fig 1. Divergent catalytic hydrogenation pathways for 2,6-dichloroquinoline-3-carboxylic acid.

Quantitative Data Summary

The table below summarizes the optimized parameters required to selectively drive the reaction toward the desired product profile.

ObjectiveCatalystSolventAdditiveTemp / PressurePrimary ProductTypical Yield
Selective Hydrodehalogenation 10% Pd/C (0.05 eq)MethanolTriethylamine (2.5 eq)25 °C / 1–3 atmQuinoline-3-carboxylic acid>90%
Partial Hydrodehalogenation 5% Pd/C (0.02 eq)THFSodium Acetate (1.1 eq)25 °C / 1 atm6-Chloroquinoline-3-carboxylic acid~70%
Complete Ring Reduction PtO2 (0.10 eq)Glacial AcOHNone (Acidic Medium)50 °C / 4–5 atm1,2,3,4-Tetrahydroquinoline-3-carboxylic acid>85%

Experimental Protocols

Protocol A: Complete Selective Hydrodehalogenation

Objective: Remove both chlorine atoms while preserving the heteroaromatic ring.

  • Reagent Loading: To a flame-dried 100 mL Schlenk flask or hydrogenation vessel, add 2,6-dichloroquinoline-3-carboxylic acid (1.00 g, 4.13 mmol) and 10% Pd/C (220 mg, ~0.05 eq Pd).

  • Solvent & Base Addition: Suspend the mixture in anhydrous Methanol (30 mL). Slowly add Triethylamine (1.44 mL, 10.3 mmol, 2.5 eq). Causality note: 2.5 equivalents are used to ensure complete neutralization of the 2 equivalents of HCl generated during the double dehalogenation.

  • Atmosphere Exchange: Seal the vessel. Perform three cycles of vacuum evacuation followed by nitrogen backfilling to remove ambient oxygen, preventing catalyst auto-ignition and side-oxidation.

  • Hydrogenation: Evacuate the flask a final time and backfill with Hydrogen gas via a double-layered balloon (approx. 1.2 atm) or an autoclave set to 3 atm. Stir vigorously at 25 °C for 4–6 hours[3].

  • Filtration: Purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Methanol (2 x 10 mL). Warning: Do not let the Pd/C filter cake dry out in the air, as it is highly pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (20 mL) and adjust the pH to 4.0 using 1M HCl to precipitate the free quinoline-3-carboxylic acid. Filter, wash with cold water, and dry in vacuo.

Protocol B: Deep Reduction to the Tetrahydroquinoline Core

Objective: Complete saturation of the pyridine ring alongside dehalogenation.

  • Reagent Loading: To a high-pressure Parr reactor, add 2,6-dichloroquinoline-3-carboxylic acid (1.00 g, 4.13 mmol) and Adams' Catalyst (PtO2, 94 mg, 0.1 eq).

  • Solvent Addition: Add Glacial Acetic Acid (25 mL). No basic additive is used; the acidic environment is strictly required to protonate the quinoline core[2].

  • Hydrogenation: Seal the reactor, purge with nitrogen (3x), and pressurize with Hydrogen gas to 60 psi (~4 atm). Heat the vessel to 50 °C and stir vigorously for 12–16 hours.

  • Workup: Cool to room temperature, vent the hydrogen safely, and purge with nitrogen. Filter through Celite. Evaporate the acetic acid under high vacuum (or lyophilize) to yield the crude 1,2,3,4-tetrahydroquinoline-3-carboxylic acid as an acetate salt.

Workflow Step1 1. Reagent Loading Substrate + Catalyst + Base Step2 2. Atmosphere Exchange 3x Vacuum/N2, then H2 Step1->Step2 Step3 3. Catalytic Hydrogenation Monitor Pressure & Temp Step2->Step3 Step4 4. In-Process Control LC-MS Isotopic Profiling Step3->Step4 Step5 5. Catalyst Quench & Filtration Celite Pad (Avoid Pyrophoricity) Step4->Step5 Step6 6. Isolation Acidification & Crystallization Step5->Step6

Fig 2. Standard operational workflow for catalytic hydrogenation and product isolation.

Self-Validating Quality Control & Troubleshooting

To ensure the protocol is a self-validating system, researchers must monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS). The halogenated nature of the starting material provides a built-in diagnostic tool via its isotopic signature:

  • Starting Material (2 Cl atoms): Exhibits a classic 9:6:1 ratio for the M, M+2, and M+4 peaks (m/z 242, 244, 246).

  • Intermediate (1 Cl atom): If the reaction stalls at the 6-chloroquinoline-3-carboxylic acid stage, the mass shifts to m/z 208, and the isotopic pattern changes to a strict 3:1 ratio (M, M+2).

  • Completed Hydrodehalogenation (0 Cl atoms): The product mass shifts to 173 m/z [M+H]+ with zero M+2 isotopic contribution from chlorine.

Troubleshooting Stalled Reactions: If LC-MS indicates an accumulation of the mono-chloro intermediate, the most likely cause is the depletion of the base (resulting in catalyst poisoning by HCl) or insufficient hydrogen mass transfer. To rescue the reaction, add an additional 0.5 eq of Triethylamine, purge the system, and introduce fresh H2 gas.

References

  • Title: Metal-Mediated Reductive Hydrodehalogenation of Organic Halides Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis Source: Tetrahedron (via ResearchGate) URL: [Link]

  • Title: Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids Source: Current Organic Synthesis (EurekaSelect) URL: [Link]

  • Title: Practical and Large-Scale Synthesis of rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic Acid Methyl Ester Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best purification and recrystallization methods for crude 2,6-dichloroquinoline-3-carboxylic acid

Technical Support Center: Purification of 2,6-dichloroquinoline-3-carboxylic acid Introduction: Welcome to the technical support guide for the purification of 2,6-dichloroquinoline-3-carboxylic acid. This molecule is a k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,6-dichloroquinoline-3-carboxylic acid

Introduction: Welcome to the technical support guide for the purification of 2,6-dichloroquinoline-3-carboxylic acid. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is paramount for the success of subsequent reactions, affecting reaction kinetics, yield, and the impurity profile of the final product. This guide provides field-proven methods and troubleshooting advice based on established chemical principles for purifying quinoline derivatives. We will explore the nuances of solvent selection, recrystallization, and common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is rigorous purification of crude 2,6-dichloroquinoline-3-carboxylic acid necessary?

A: The purity of a starting material directly impacts the quality of the final product. Likely impurities from the synthesis of 2,6-dichloroquinoline-3-carboxylic acid include unreacted starting materials, by-products from side reactions (e.g., isomers or over-chlorinated species), and residual catalysts or solvents. These impurities can interfere with downstream reactions, lead to the formation of unwanted adducts, and complicate the purification of the final active pharmaceutical ingredient (API) or chemical.

Q2: What are the key properties of 2,6-dichloroquinoline-3-carboxylic acid to consider for purification?

A: The molecular structure dictates the purification strategy. This compound possesses a largely non-polar, rigid quinoline core, substituted with two chloro groups, and a highly polar carboxylic acid functional group. This amphiphilic nature—having both polar and non-polar regions—can make finding a single ideal recrystallization solvent challenging. The carboxylic acid group allows for potential purification via acid-base extraction, while the overall planar structure is conducive to forming a stable crystal lattice.

Q3: How do I select an appropriate solvent for recrystallization?

A: The cardinal rule for a good recrystallization solvent is that the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] Given the compound's structure, a systematic screening approach is recommended. Start with solvents of varying polarities.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): These can interact with the carboxylic acid group and are often a good starting point.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These offer a different selectivity and are also excellent candidates.[1]

  • Aromatic Hydrocarbons (e.g., Toluene): These can be effective for rigid aromatic systems.[3]

  • High-Boiling Amides (e.g., DMF, DMAc): Use these with caution. While they may be excellent solvents, their high boiling points can make them difficult to remove completely from the final product.[3]

A small-scale solubility test is the most reliable method. Add a few milligrams of your crude product to a test tube with a small amount of solvent and observe its solubility at room and elevated temperatures.[1]

Q4: When should I use a binary solvent system?

A: A binary solvent system is ideal when no single solvent meets the required solubility criteria.[1] This is a common scenario for molecules like 2,6-dichloroquinoline-3-carboxylic acid. The strategy involves dissolving the crude compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[1][3] A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique provides fine control over the saturation point, often leading to high-quality crystal formation.

Troubleshooting Guide

Q1: My compound "oils out" as a liquid instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[1][3]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more of the "good" solvent (10-20% more) to decrease the concentration.[4]

  • Slow Down Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[2]

  • Change Solvents: The chosen solvent system may be inappropriate. Try a solvent with a lower boiling point or a different binary mixture.

Q2: No crystals are forming, even after the solution has been cooling for a long time. How can I induce crystallization?

A: This indicates that the solution is not yet supersaturated, or that the energy barrier for nucleation has not been overcome.

Solutions:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for further crystallization.[4]

  • Reduce Solvent Volume: If the compound is too dilute, you may have used too much solvent. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.[4]

  • Try an Anti-Solvent: If you are using a single solvent, you can try adding a miscible anti-solvent dropwise to reduce the overall solubility.

Q3: The purity of my recrystallized product is not significantly better. What went wrong?

A: This suggests that the chosen solvent system does not effectively differentiate between your target compound and the impurities.

Solutions:

  • Re-evaluate Your Solvent: The impurities may have solubility characteristics very similar to your product in the chosen solvent. A different solvent system is necessary. For example, if you used ethanol, try a mixture like toluene/heptane or ethyl acetate/hexane.

  • Ensure Complete Initial Dissolution: If the crude material was not fully dissolved in the hot solvent (aside from any obvious insoluble contaminants), impurities trapped within the solid will not be removed.[3]

  • Check for Co-crystallization: In some cases, an impurity can form a co-crystal with the target compound. This is a more complex issue that may require a different purification technique (e.g., chromatography) or a drastic change in the solvent system to disrupt the co-crystal lattice.

Q4: My final product is colored, but I expect a white or off-white solid. How can I remove colored impurities?

A: Highly conjugated or polymeric impurities are often responsible for coloration.

Solution:

  • Use Activated Charcoal: After dissolving your crude product in the hot solvent but before hot filtration or cooling, add a very small amount of activated charcoal (1-2% of the solute mass) to the solution. The charcoal will adsorb the colored impurities.[2]

  • Procedure: Swirl the solution with the charcoal for a few minutes. Then, perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.[2] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Recommended Purification & Recrystallization Protocol

This protocol details a robust method using a binary solvent system, which is highly effective for compounds like 2,6-dichloroquinoline-3-carboxylic acid.

Step 1: Solvent System Selection & Screening

  • Place ~20 mg of crude 2,6-dichloroquinoline-3-carboxylic acid into several small test tubes.

  • Test potential "good" solvents (e.g., ethanol, acetone, ethyl acetate) by adding the solvent dropwise at room temperature and then heating. A good solvent will fully dissolve the compound when hot.

  • Test potential "anti-solvents" (e.g., water, hexane, heptane) to find one in which the compound is nearly insoluble, even when hot.

  • For this protocol, we will proceed with Ethanol as the "good" solvent and Water as the "anti-solvent".

Step 2: Dissolution of the Crude Product

  • Place the crude 2,6-dichloroquinoline-3-carboxylic acid into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add the minimum amount of hot ethanol required to just dissolve the solid at a near-boiling temperature. Add the solvent in small portions, swirling and heating the flask after each addition.[2][5]

Step 3: Decolorization and Hot Filtration (Optional)

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a funnel and a new receiving flask with hot solvent vapor to prevent premature crystallization in the funnel. Pour the hot solution through a fluted filter paper.[1]

Step 4: Crystallization

  • Heat the clear, dissolved solution back to a gentle boil.

  • Slowly add water (the anti-solvent) dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.[1]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.[2]

  • Once at room temperature, you can place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

Step 5: Isolation and Drying of Crystals

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any remaining soluble impurities.[5]

  • Allow the crystals to dry on the filter under vacuum for several minutes.

  • Transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.[5]

Data & Visualization

Table 1: Potential Recrystallization Solvents

SolventPolarityBoiling Point (°C)Potential Role
EthanolPolar Protic78Good Solvent
IsopropanolPolar Protic82Good Solvent
Ethyl AcetatePolar Aprotic77Good Solvent
AcetonePolar Aprotic56Good Solvent
TolueneNon-polar111Potential Single Solvent / Good Solvent
WaterPolar Protic100Anti-solvent
n-HeptaneNon-polar98Anti-solvent
n-HexaneNon-polar69Anti-solvent

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow cluster_process Purification Process Crude Crude Product Dissolve Dissolution Crude->Dissolve Add min. hot 'good' solvent Charcoal Add Charcoal (Optional) Dissolve->Charcoal If colored HotFilt Hot Filtration (If needed) Dissolve->HotFilt If insoluble impurities exist Cool Slow Cooling & Crystallization Dissolve->Cool If no filtration needed Charcoal->HotFilt HotFilt->Cool VacFilt Vacuum Filtration Cool->VacFilt Collect crystals Wash Wash with Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of 2,6-dichloroquinoline-3-carboxylic acid.

References

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
  • University of California, Davis. (n.d.).
  • BenchChem. (2025).
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Recrystallization.
  • MilliporeSigma. (n.d.). 2,6-Dichloroquinoline-3-carboxaldehyde. Sigma-Aldrich.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.

Sources

Optimization

Technical Support Center: Minimizing Decarboxylation of 2,6-Dichloroquinoline-3-Carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield losses, degradation, or unwanted side reactions when working with 2,6-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering yield losses, degradation, or unwanted side reactions when working with 2,6-dichloroquinoline-3-carboxylic acid .

Due to its unique electronic environment, this compound is highly susceptible to protodecarboxylation. Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, and field-validated protocols to maintain the structural integrity of your quinoline core during synthesis.

Part 1: Mechanistic Causality & FAQs

Q1: Why does 2,6-dichloroquinoline-3-carboxylic acid decarboxylate so easily compared to other benzoic acids?

A: The vulnerability lies in the extreme electron deficiency of the quinoline ring. The nitrogen atom in the aromatic system already withdraws electron density. When you add highly electronegative chlorine atoms at the C2 and C6 positions, they exert a profound inductive electron-withdrawing effect (-I effect).

During decarboxylation, the loss of CO2​ generates a transient carbanion (or ylide/zwitterion intermediate) at the C3 position[1]. Because the 2,6-dichloroquinoline ring is highly electron-deficient, it exceptionally stabilizes this C3-anion, drastically lowering the activation energy required for the carbon-carbon bond cleavage[2]. Heating the compound above 80 °C or exposing it to transition metals provides the minimal thermal energy needed to drive this irreversible CO2​ loss[3].

Q2: I am trying to form an amide bond. Why am I only recovering 2,6-dichloroquinoline?

A: You are likely using harsh activation conditions. Traditional methods for forming acid chlorides (e.g., using Thionyl Chloride ( SOCl2​ ) or Oxalyl Chloride at reflux) require elevated temperatures. Under these conditions, the activation energy for decarboxylation is easily breached before the amine can nucleophilically attack the carbonyl. To prevent this, you must shift to low-temperature coupling reagents (like HATU or EDCI/HOBt) that rapidly form an active ester at room temperature[4][5].

Q3: Can I perform a Suzuki-Miyaura cross-coupling directly on the C2 or C6 chlorine of the free acid?

A: No. Palladium, Copper, and Silver catalysts are notorious for catalyzing the protodecarboxylation of electron-deficient heterocyclic carboxylic acids[6][7]. If you subject the free 3-carboxylic acid to standard Pd-catalyzed cross-coupling conditions (heat, base, Pd catalyst), the metal will insert and rapidly extrude CO2​ . Solution: You must mask the carboxylic acid as an ester (e.g., a methyl or tert-butyl ester) prior to the cross-coupling step, and perform a mild hydrolysis (e.g., LiOH in THF/ H2​O at room temperature) afterward[8].

Part 2: Visualizing the Decarboxylation Pathway

Understanding the degradation pathway is critical for preventing it. The diagram below illustrates how thermal or metal-catalyzed activation leads to the stabilized C3-anion.

G A 2,6-Dichloroquinoline- 3-carboxylic Acid B Thermal/Metal Activation (Heat >80°C, Cu/Pd, Base) A->B C Loss of CO2 (Irreversible Decarboxylation) B->C D C3-Anion / Ylide Intermediate (Stabilized by Cl at C2/C6) C->D E Protonation from Solvent/Acid D->E F 2,6-Dichloroquinoline (Degradation Product) E->F

Caption: Pathway of protodecarboxylation stabilized by electron-withdrawing chlorines.

Part 3: Quantitative Data & Condition Optimization

To highlight the importance of reagent selection, the following table summarizes the expected outcomes when attempting an amide coupling of 2,6-dichloroquinoline-3-carboxylic acid under various standard conditions.

Table 1: Impact of Coupling Conditions on Decarboxylation Rates

Coupling Reagent / MethodSolventBaseTemp (°C)Decarboxylation Side-Product (%)Target Amide Yield (%)
SOCl2​ (Acid Chloride)TolueneNone110> 90% < 5%
CDI (Acyl Imidazole)THFNone6540 - 50% 30 - 40%
EDCI / HOBtDMFDIPEA25< 5% 75 - 85%
HATU DMF DIPEA 25 < 1% > 90%

Conclusion: Uronium-based coupling reagents (HATU) are vastly superior because they generate a highly reactive HOAt ester intermediate almost instantaneously at room temperature, completely bypassing the thermal threshold required for CO2​ extrusion[4].

Part 4: Troubleshooting Workflow

Workflow Start Start Amide Coupling Check Is Reaction Temp > 30°C? Start->Check HighTemp High Risk of Decarboxylation Abort & Redesign Check->HighTemp Yes LowTemp Proceed to Reagent Selection Check->LowTemp No Reagent Use HATU (1.2 eq) + DIPEA (3.0 eq) in Anhydrous DMF LowTemp->Reagent Monitor Monitor via LC-MS (Check for[M-44] peak) Reagent->Monitor Success Isolate Desired Amide Product Monitor->Success

Caption: Optimized low-temperature workflow for amide coupling to prevent CO2 loss.

Part 5: Field-Validated Protocol (Self-Validating System)

Low-Temperature HATU-Mediated Amide Coupling

This protocol is designed to be self-validating. By monitoring specific mass transitions and visual cues, you can confirm the structural integrity of the quinoline core before proceeding to workup.

Reagents Required:

  • 2,6-dichloroquinoline-3-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 2,6-dichloroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF. Ensure complete dissolution at room temperature (20–25 °C). Do not apply a heat gun.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) in one portion.

    • Self-Validation Check 1: The solution should turn a distinct yellow/orange color within 5 minutes, indicating the successful formation of the active HOAt ester.

  • Amine Addition: Stir the activated mixture for 15 minutes at room temperature, then add the target amine (1.2 eq) dropwise or in small portions.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours.

    • Self-Validation Check 2 (LC-MS): Pull a 5 μL aliquot, dilute in MeCN, and run an LC-MS. Look for the mass of your target amide [M+H]+ . Strictly monitor for the [M−44] mass peak corresponding to 2,6-dichloroquinoline (m/z ~198). If [M−44] is absent or <1%, decarboxylation has been successfully suppressed.

  • Quench and Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO3​ (to remove acidic byproducts) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep the water bath 35 °C). Purify via flash column chromatography.

References

  • Benchchem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis."
  • PMC.
  • ACS Publications. "Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid."
  • Organic-Chemistry.org.
  • Canadian Science Publishing. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."
  • ACS Publications.
  • ACS Publications. "Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties."
  • PMC. "Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity."

Sources

Troubleshooting

How to dissolve 2,6-dichloroquinoline-3-carboxylic acid for in vitro cell assays

A Senior Application Scientist's Guide to Solubilization for In Vitro Cell Assays Welcome to the technical support center. As scientists, we understand that the first step in any successful experiment is the correct prep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Solubilization for In Vitro Cell Assays

Welcome to the technical support center. As scientists, we understand that the first step in any successful experiment is the correct preparation of your reagents. Compounds like 2,6-dichloroquinoline-3-carboxylic acid, with their rigid, hydrophobic quinoline core and ionizable carboxylic acid group, present a unique set of solubilization challenges. Simply choosing a solvent is not enough; the goal is to achieve a stable, homogenous solution that is compatible with your cellular model and does not introduce artifacts into your results.

This guide is structured to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively. We will move from the most common methods to alternative strategies, equipping you to handle even the most stubborn solubility issues.

FAQ 1: What is the best starting solvent for 2,6-dichloroquinoline-3-carboxylic acid?

For most poorly water-soluble compounds used in drug discovery, the primary and most recommended solvent is Dimethyl Sulfoxide (DMSO) .[1]

Causality and Rationale: 2,6-dichloroquinoline-3-carboxylic acid is a hydrophobic molecule. The two chloro-substituents and the quinoline ring system contribute significantly to its low aqueous solubility. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds, making it an excellent first choice.[2] For quinoline-based carboxylic acids specifically, DMSO is a routinely used and effective solvent for creating high-concentration stock solutions for biological assays.[3]

Protocol 1.1: Standard Dissolution in DMSO
  • Preparation: Bring the vial of 2,6-dichloroquinoline-3-carboxylic acid and anhydrous DMSO to room temperature.

  • Calculation: Determine the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). It is critical to prepare a concentrated stock to minimize the final volume of solvent added to your cell culture medium.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may use a sonicating water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but use with caution to avoid compound degradation.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. DMSO is hygroscopic (absorbs water from the air), and moisture can reduce the solubility of your compound over time.[4]

Decision Workflow: Choosing Your Solubilization Path

Before proceeding, it's helpful to have a clear decision-making workflow. The following diagram outlines the logical steps from initial dissolution attempt to troubleshooting.

start Start: Weigh Compound prep_dmso Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) start->prep_dmso check_sol Is the compound fully dissolved? prep_dmso->check_sol success Success! Proceed to serial dilution and cell treatment. Remember vehicle controls. check_sol->success Yes troubleshoot Troubleshooting Required check_sol->troubleshoot No use_base Alternative Method: Use Base Solubilization (See FAQ 2) troubleshoot->use_base

Caption: Workflow for selecting the appropriate dissolution method.

FAQ 2: My compound is not soluble enough in DMSO. What is the next step?

If you cannot achieve your desired stock concentration in DMSO, the carboxylic acid functional group provides an excellent alternative: pH-mediated dissolution using a base.

Causality and Rationale: Carboxylic acids are, by definition, acidic. They can donate a proton (H+) in the presence of a base to form a negatively charged carboxylate salt (R-COO⁻).[5][6] This salt form is typically much more soluble in aqueous solutions than the neutral parent acid.[7][8] By dissolving 2,6-dichloroquinoline-3-carboxylic acid in a basic solution like sodium hydroxide (NaOH), you convert it to its sodium salt, dramatically increasing its solubility.

Protocol 1.2: Alternative Dissolution via Base Solubilization
  • Preparation: Prepare a sterile 1N NaOH solution.

  • Initial Dissolution: Add a small, sub-stoichiometric amount of 1N NaOH directly to the solid compound. For example, for 1 mg of your compound, start with 1-2 µL of 1N NaOH.

  • Solubilization: Vortex thoroughly. The compound should dissolve as it is converted to its sodium salt. If it remains partially undissolved, add another 1 µL of 1N NaOH and repeat vortexing until a clear solution is achieved. The goal is to use the absolute minimum amount of base necessary.

  • Dilution: Once the compound is dissolved, add sterile, nuclease-free water or PBS to reach your desired final stock concentration (e.g., 10 mM). This creates a basic stock solution.

  • pH Consideration: When you dilute this basic stock into your buffered cell culture medium, the medium's buffering system should neutralize the small amount of base, maintaining a physiological pH. However, it is best practice to check the pH of the final, highest-concentration working solution to ensure it has not shifted significantly.

  • Storage: Store the basic stock solution in aliquots at -20°C.

Troubleshooting Guide

Q1: My compound dissolved perfectly in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

This is a very common issue known as "crashing out." It occurs when a compound that is stable in a high-concentration organic solvent is rapidly diluted into an aqueous environment where its solubility is much lower.

Troubleshooting Workflow:

start Observation: Precipitation in Media step1 1. Reduce Stock Concentration Prepare a new, more dilute DMSO stock (e.g., 1 mM instead of 10 mM) start->step1 step2 2. Modify Dilution Technique Add stock to media dropwise while vortexing vigorously. step1->step2 step3 3. Pre-warm the Medium Slightly warming the medium to 37°C can increase solubility. step2->step3 check Does precipitation still occur? step3->check resolve Problem Resolved Proceed with experiment. check->resolve No escalate Escalate: Switch to Base Solubilization Method (Protocol 1.2) check->escalate Yes

Caption: Troubleshooting workflow for compound precipitation in media.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

This is a critical question, as DMSO itself can be toxic to cells at higher concentrations.[9][10] The tolerance is highly dependent on the specific cell line and the duration of exposure.[11][12]

  • General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. For sensitive cell lines or long-term experiments ( > 48 hours), it is strongly recommended to keep the final concentration at or below 0.1% (v/v).[10]

  • Self-Validation Protocol: You MUST run a vehicle control experiment. Treat your cells with the same concentrations of DMSO that will be used in your main experiment (without the compound) and assess cell viability (e.g., using an MTT or CellTiter-Glo assay). This will establish the non-toxic concentration range for your specific model.[13]

Solvent Cytotoxicity Comparison
SolventRecommended Final Conc. (v/v)Key Considerations
DMSO ≤ 0.5% (ideal ≤ 0.1%) Low volatility; can induce cell differentiation or stress at higher concentrations.[9][12]
Ethanol ≤ 0.5%More volatile than DMSO; can exhibit higher cytotoxicity.[11]
Methanol ≤ 0.1%More toxic and volatile than ethanol; generally used as a last resort.[14]

References

  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). The effect of dimethyl sulfoxide (DMSO) on cell viability. ResearchGate. [Link]

  • de Abreu Costa, L., Henrique, T., de Oliveira, E., de Sabatino, J., & Tuan, R. S. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • do Carmo, A., & de Souza, R. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • Qi, W., Ding, D., & Salvi, R. J. (2008). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. [Link]

  • van der Veen, J. W., van der Veen-Bremer, A. M., & van der Veen, J. (2018). Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. ResearchGate. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Escher, B. I., & Klüver, N. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. [Link]

  • Ladds, M. J., van der Touw, T., & Churilov, L. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • University of Alberta. (n.d.). Chemically active extraction. University of Alberta. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Tool. ACSGCIPR. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-3-carboxylic acid. PubChem. [Link]

  • Chemat, F., & Vian, M. A. (2017). Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals: Application for the Extraction of an Antimalarial Compound from Medicinal Plants. ACS Sustainable Chemistry & Engineering. [Link]

  • Homework.Study.com. (n.d.). Carboxylic acids are acidic enough to dissolve in both 10% NaOH and NaHCO3. Phenols, ArOH, are... Homework.Study.com. [Link]

  • NextSDS. (n.d.). 2,6-Dichloroquinoline-4-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • University of Wisconsin-Madison. (n.d.). Carboxylic Acid Unknowns and Titration. University of Wisconsin-Madison. [Link]

  • Quora. (2021, July 17). Can NaOH react with carboxylic acids? Quora. [Link]

  • Physics Forums. (2013, December 19). Need advice on extracting carboxylic acids from an NaOH Mixture. Physics Forums. [Link]

  • Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

Sources

Optimization

Optimizing microwave-assisted synthesis of 2,6-dichloroquinoline-3-carboxylic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2,6-dichloroquinoline-3-carboxylic acid—a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2,6-dichloroquinoline-3-carboxylic acid—a critical scaffold for biologically active molecules, including NaV1.8 inhibitors and antimicrobial agents.

This document provides a mechanistic breakdown, self-validating protocols, and targeted troubleshooting for the two-step microwave-assisted workflow.

I. Synthetic Workflow & Mechanistic Pathway

The synthesis relies on a microwave-accelerated Vilsmeier-Haack cyclization of an acetanilide derivative, followed by a highly selective, mild oxidation. Microwave dielectric heating drastically reduces the Vilsmeier-Haack reaction time from several hours to minutes by rapidly superheating the polar dimethylformamide (DMF) and phosphoryl chloride (POCl3) complex[1][2].

SynthesisWorkflow A N-(4-chlorophenyl)acetamide (Starting Material) C Microwave Irradiation (130°C, 15 min, 250W) A->C B Vilsmeier-Haack Reagent (POCl3 + DMF) B->C D 2,6-dichloroquinoline-3-carbaldehyde (Intermediate) C->D E Mild Oxidation (AgNO3, NaOH, EtOH) D->E F 2,6-dichloroquinoline-3-carboxylic acid (Target Product) E->F

Two-step microwave-assisted synthesis of 2,6-dichloroquinoline-3-carboxylic acid.

II. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints (visual cues and analytical markers) to confirm reaction progress without requiring immediate off-line analysis.

Step 1: Microwave-Assisted Vilsmeier-Haack Cyclization

Causality: POCl3 and DMF react to form a chloromethyleniminium ion (Vilsmeier reagent). Microwave irradiation provides uniform volumetric heating, accelerating the electrophilic aromatic substitution and subsequent ring closure while maintaining the autogenous pressure necessary to keep POCl3 in the liquid phase[2][3].

  • Reagent Preparation: In a heavy-walled, microwave-safe reaction vessel equipped with a magnetic stir bar, add N-(4-chlorophenyl)acetamide (1.0 equiv) and anhydrous DMF (3.0 equiv).

  • Complex Formation: Cool the vessel to 0 °C in an ice bath. Dropwise add POCl3 (7.0 equiv). Validation: The solution will transition from clear to a pale yellow/orange viscous liquid, confirming the exothermic formation of the active Vilsmeier species.

  • Microwave Irradiation: Seal the vessel with a pressure-rated cap. Subject the mixture to microwave irradiation (MWI) with a dynamic power limit of 250 W, ramping to 130 °C, and hold for 15 minutes[3]. The internal pressure should stabilize around 30 PSI.

  • Quenching: Allow the vessel to cool to room temperature (internal temp < 30 °C). Carefully pour the mixture over crushed ice under vigorous stirring. Validation: A violent exothermic hydrolysis of excess POCl3 will occur, followed immediately by the precipitation of a pale yellow solid.

  • Isolation: Filter the solid, wash extensively with cold water to remove residual phosphoric and hydrochloric acids, and dry in air to yield 2,6-dichloroquinoline-3-carbaldehyde. Validation: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material and a single new UV-active spot.

Step 2: Selective Aldehyde Oxidation

Causality: The 2-chloro substituent on the quinoline ring is highly activated. Using harsh oxidants (like KMnO4 or CrO3) or high temperatures will cause nucleophilic displacement of the chlorine or oxidative cleavage of the ring. A modified Tollens'-type oxidation using AgNO3/NaOH in ethanol provides a mild, room-temperature environment that selectively oxidizes the aldehyde to the carboxylic acid[4].

  • Dissolution: Dissolve 2,6-dichloroquinoline-3-carbaldehyde (1.0 g, 4.4 mmol) in 30 mL of ethanol[4].

  • Silver Complexation: Add silver nitrate (AgNO3) (1.2 g, 7.1 mmol) to the stirred solution. Stir for 1 hour at room temperature[4].

  • Base-Promoted Oxidation: Dropwise add a solution of sodium hydroxide (0.88 g, 22 mmol) dissolved in 80% aqueous ethanol[4]. Validation: The solution will rapidly darken, precipitating a black/brown solid (Ag2O and elemental Ag), confirming the redox transfer is occurring.

  • Maturation: Stir the reaction mixture at room temperature for 5 hours[4].

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the black silver residues. Concentrate the pale yellow filtrate under reduced pressure.

  • Acidification: Acidify the concentrated aqueous layer with 1M HCl to pH 3-4. Validation: An off-white solid will crash out of the solution immediately. Filter and dry to afford pure 2,6-dichloroquinoline-3-carboxylic acid[4][5].

III. Quantitative Data & Parameter Optimization

The following tables summarize the critical optimization parameters for both steps of the synthesis, allowing researchers to benchmark their results.

Table 1: Optimization of Microwave Parameters for Vilsmeier-Haack Cyclization

Temperature (°C)Time (min)Power Limit (W)Yield (%)Observations / Purity Profile
903015045%Incomplete conversion; heavy starting material recovery.
1102020072%Good conversion, but intermediate imines detected.
130 15 250 88% Optimal; clean precipitation, single spot on TLC.
1501030061%Significant tar formation; thermal degradation of product.

Table 2: Comparison of Oxidation Systems for 2,6-Dichloroquinoline-3-carbaldehyde

Oxidant SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome
KMnO4 / H+Water/Acetone602< 20%Ring degradation; loss of 2-chloro substituent.
NaClO2 / NaH2PO4t-BuOH/Water251265%Moderate yield; difficult phase separations.
AgNO3 / NaOH Ethanol/Water 25 5 85% Highly selective; preserves 2,6-dichloro scaffold.

IV. Troubleshooting & FAQs

Q: Why is my Vilsmeier-Haack cyclization yielding a black, tarry mixture instead of a clean precipitate? A: Tarry byproducts in microwave synthesis are almost exclusively the result of localized superheating or an excessively rapid temperature ramp. POCl3 is highly reactive. Solution: Ensure rigorous magnetic stirring to distribute heat evenly. Program your microwave synthesizer to use a dynamic power mode that limits the initial wattage (e.g., max 150 W during the ramp phase) so the 130 °C target is reached gradually. Furthermore, always add POCl3 at 0 °C before initiating microwave heating to control the initial exothermic complexation with DMF.

Q: Can I use conventional thermal heating instead of microwave irradiation for Step 1? A: Yes, but it is highly inefficient. Conventional heating (e.g., refluxing at 85–100 °C) typically requires 9 to 15 hours and often results in lower yields (60–70%) due to prolonged thermal degradation and side reactions[1]. Microwave dielectric heating directly excites the polar DMF/POCl3 complex, accelerating the electrophilic aromatic substitution and completing the reaction in 15 minutes with yields often exceeding 85%[3].

Q: During the oxidation step, why use the AgNO3/NaOH system? Isn't it expensive compared to standard oxidants? A: While silver salts are more costly, the 2-chloro substituent on the quinoline ring is highly labile. It is highly susceptible to nucleophilic displacement (forming 2-hydroxyquinolines) or complete degradation under harsh oxidative conditions (like KMnO4) or elevated temperatures. The AgNO3/NaOH system provides a mild, room-temperature oxidation that is strictly specific to the aldehyde, preserving the structural integrity of the 2,6-dichloroquinoline scaffold[4].

Q: I am seeing incomplete conversion of the acetanilide in the microwave. How can I drive the reaction to completion? A: Incomplete cyclization usually indicates insufficient formation of the Vilsmeier reagent or a loss of POCl3 vapor pressure.

  • Moisture: Ensure anhydrous DMF is used; water violently quenches POCl3, destroying the reagent.

  • Stoichiometry: Maintain a minimum of 7 equivalents of POCl3, as it acts as both the chlorinating reagent and the solvent medium.

  • Vessel Integrity: Verify that the microwave vessel is properly sealed. The reaction requires autogenous pressure (typically ~30 PSI) to keep POCl3 (boiling point 106 °C) in the liquid phase at the 130 °C reaction temperature[3].

V. References

  • Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain. Google Patents (WO2023211990A1). Available at:

  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available at:

  • Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain. Google Patents (CN119585247A). Available at:

  • Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc. Available at:

  • Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. ResearchGate. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Method Validation for 2,6-Dichloroquinoline-3-Carboxylic Acid Quantification

A Comparative Analysis of LC-MS/MS, HPLC-UV, and GC-MS Methodologies In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates, metabolites, and related compounds is the b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of LC-MS/MS, HPLC-UV, and GC-MS Methodologies

In the landscape of pharmaceutical development, the precise and reliable quantification of drug candidates, metabolites, and related compounds is the bedrock upon which safety and efficacy data are built. For a compound like 2,6-dichloroquinoline-3-carboxylic acid, a halogenated heterocyclic molecule, developing a robust analytical method is a critical task. Its chemical properties—aromatic, acidic, and chlorinated—present unique challenges and opportunities for bioanalysis.

This guide provides an in-depth, experience-driven walkthrough of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,6-dichloroquinoline-3-carboxylic acid in a biological matrix, such as human plasma. As a senior application scientist, my objective is not merely to present a protocol but to illuminate the scientific rationale behind each decision, from sample preparation to data interpretation.

Furthermore, this document serves as a comparative guide, objectively positioning the LC-MS/MS method against viable alternatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison will be grounded in performance data to empower researchers and drug development professionals to make informed decisions based on the specific requirements of their studies.

The Case for LC-MS/MS: The Gold Standard for Bioanalysis

For the quantification of drug molecules in complex biological matrices, LC-MS/MS is often the technique of choice.[1] Its primary advantages are unparalleled sensitivity and selectivity.[1] Selectivity arises from the ability to monitor a specific precursor-to-product ion transition for the analyte, effectively filtering out interferences from the matrix that could co-elute chromatographically. This "dual-selectivity" (chromatographic separation and mass-based detection) is what makes LC-MS/MS exceptionally robust for bioanalysis.

Proposed LC-MS/MS Method for 2,6-Dichloroquinoline-3-Carboxylic Acid

The following method is a robust starting point, designed based on the known properties of quinoline carboxylic acids and halogenated aromatic compounds.[2][3]

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended ConditionRationale
Analyte 2,6-dichloroquinoline-3-carboxylic acidTarget molecule for quantification.
Internal Standard (IS) 2,6-dichloroquinoline-3-carboxylic acid-¹³C₆A stable isotope-labeled IS is the gold standard as it co-elutes and experiences similar matrix effects, providing the most accurate correction for sample variability.
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 columns provide excellent retention for moderately non-polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive ionization and helps to achieve sharp peak shapes for acidic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good elution strength for reverse-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Ionization Mode Electrospray Ionization (ESI), PositiveThe quinoline nitrogen is a site for protonation, making positive ion mode a logical choice for good sensitivity.
MS Detection Multiple Reaction Monitoring (MRM)Ensures highest selectivity and sensitivity by monitoring specific ion transitions.
MRM Transition (Analyte) Hypothesized: m/z 242.0 -> 196.0Precursor [M+H]⁺; Product ion corresponds to the loss of CO₂ and a chlorine atom.
MRM Transition (IS) Hypothesized: m/z 248.0 -> 202.0Transitions shifted by the mass of the stable isotopes.

The Validation Protocol: A Self-Validating System

A bioanalytical method's validation is the formal process of proving that the method is fit for its intended purpose.[4] We will follow the globally harmonized ICH M10 Guideline on Bioanalytical Method Validation .[1][5] This ensures regulatory compliance and data of the highest integrity.[5][6][7]

The validation process can be visualized as a logical workflow:

G cluster_0 Method Development & Optimization cluster_1 Core Validation Experiments cluster_2 Method Application Dev Method Development (LC & MS Parameters) Opt System Suitability & Optimization Dev->Opt Selectivity Selectivity & Matrix Effect Opt->Selectivity Linearity Calibration Curve & Linearity Selectivity->Linearity Accuracy Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy LLOQ Sensitivity (LLOQ) Accuracy->LLOQ Stability Stability Assessment LLOQ->Stability Report Final Validation Report Stability->Report SampleAnalysis Study Sample Analysis Report->SampleAnalysis

Caption: Logical workflow for bioanalytical method validation.

Sample Preparation: The Critical First Step

The goal of sample preparation is to isolate the analyte from interfering matrix components like proteins and phospholipids, which can cause ion suppression in the MS source.[8][9] For an acidic compound like 2,6-dichloroquinoline-3-carboxylic acid, Liquid-Liquid Extraction (LLE) is an excellent choice.

LLE_Workflow Start 1. Plasma Sample (100 µL) + Internal Standard Acidify 2. Acidify Sample (e.g., with Formic Acid) Start->Acidify AddSolvent 3. Add Extraction Solvent (e.g., Methyl-tert-butyl ether) Acidify->AddSolvent Vortex 4. Vortex Mix AddSolvent->Vortex Centrifuge 5. Centrifuge to Separate Phases Vortex->Centrifuge Extract 6. Transfer Organic Layer Centrifuge->Extract Evaporate 7. Evaporate to Dryness (Nitrogen Stream) Extract->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of plasma sample (blank, standard, or QC) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 20 µL of 1% formic acid in water to acidify the sample. This ensures the carboxylic acid group is protonated and less polar, improving its partitioning into the organic solvent.

  • Add 500 µL of methyl-tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Mobile Phase A:B).

  • Inject 5 µL onto the LC-MS/MS system.

Core Validation Parameters

The following experiments must be performed to demonstrate the method's reliability.

Table 2: Summary of Validation Parameters and Acceptance Criteria (based on ICH M10)

ParameterPurposeKey ExperimentsAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.Analyze at least 6 different blank matrix lots.No significant interfering peaks at the retention time of the analyte and IS (>20% of LLOQ response).
Matrix Effect To assess the impact of the biological matrix on analyte ionization.Compare analyte response in post-extraction spiked matrix to response in a clean solution.IS-normalized matrix factor should be consistent, with a CV ≤ 15%.
Calibration Curve & Linearity To demonstrate the relationship between instrument response and analyte concentration.Analyze a blank, a zero standard, and at least 6 non-zero concentrations over the expected range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of measurements.Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations in replicate (n=5) over at least 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ).
Sensitivity To define the lowest concentration that can be reliably quantified (Lower Limit of Quantification, LLOQ).The lowest standard on the calibration curve.Analyte response should be at least 5 times the response of a blank. Accuracy within ±20% and precision ≤ 20%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Evaluate analyte stability in matrix under various conditions: Freeze-thaw, short-term (bench-top), long-term storage, and post-preparative (autosampler).Mean concentration at each stability point should be within ±15% of the nominal concentration.

Comparative Analysis: Choosing the Right Tool for the Job

While LC-MS/MS is a powerful tool, it's essential to understand its performance in the context of other available technologies.

HPLC-UV: The Workhorse of Quality Control

An HPLC-UV method is a viable alternative, especially for applications not requiring ultra-high sensitivity, such as analyzing bulk drug substances or concentrated formulations. A method for a similar compound, quinoline-2-carboxylic acid, has been demonstrated using a C18 column with UV detection.[6]

Advantages:

  • Cost-Effective: Instrumentation and operational costs are significantly lower than LC-MS/MS.

  • Robustness: Simpler instrumentation often leads to higher uptime and easier maintenance.

  • Simplicity: Does not require volatile mobile phase buffers, allowing for a wider range of options like phosphate buffers.

Disadvantages:

  • Lower Sensitivity: The Limit of Quantification (LOQ) is typically in the µg/mL range, often insufficient for bioanalysis of potent drugs.[10][11]

  • Lower Selectivity: Relies solely on chromatographic retention time for identification. Co-eluting matrix components or impurities can interfere with quantification, leading to inaccurate results.[1]

GC-MS: A Powerful but Niche Alternative

Gas Chromatography requires analytes to be volatile and thermally stable. Carboxylic acids like our target molecule are non-volatile and must be chemically modified through a process called derivatization before analysis.[12] Common techniques include silylation or esterification to convert the acidic proton into a less polar, more volatile group.[5][12][13]

Advantages:

  • High Chromatographic Resolution: Capillary GC columns can provide extremely efficient separations.

  • Mass Spectral Libraries: Electron Ionization (EI) used in GC-MS produces reproducible fragmentation patterns that can be matched against extensive libraries for identification.

Disadvantages:

  • Derivatization Required: The derivatization step adds complexity, time, and a potential source of variability and error to the workflow.[13][14] The reaction must be complete and reproducible.[12]

  • Thermal Stability: The analyte must be stable at the high temperatures of the GC inlet and column, which is not always the case for complex pharmaceutical molecules.

  • Limited Applicability: Not suitable for non-volatile or thermally labile compounds.

Head-to-Head Performance Comparison

The following table summarizes the expected performance of each technique for the quantification of 2,6-dichloroquinoline-3-carboxylic acid in plasma. The data for LC-MS/MS is based on the validation criteria discussed, while the data for HPLC-UV and GC-MS is extrapolated from typical performance for similar analytes.[6][10][15]

Table 3: Comparative Performance of Analytical Methodologies

ParameterLC-MS/MS (Proposed)HPLC-UV (Typical)GC-MS (with Derivatization)
Selectivity Excellent: Monitors specific mass transitions.Fair: Prone to co-elution interference.Very Good: Mass-based detection, but derivatization can introduce side products.
Sensitivity (LLOQ) 0.1 - 1 ng/mL 0.1 - 1 µg/mL 1 - 10 ng/mL
Linear Range 3-4 orders of magnitude2-3 orders of magnitude2-3 orders of magnitude
Precision (CV%) < 15%< 5% (at higher concentrations)< 15%
Accuracy (% Bias) ± 15%± 5% (at higher concentrations)± 15%
Sample Prep Complexity Moderate (LLE/SPE required)Simple (Dilute-and-shoot or protein precipitation)High (Extraction + Derivatization)
Throughput High (2-5 min run time)Moderate (5-15 min run time)Low (due to derivatization step)
Matrix Effect High Potential: Requires careful management and use of a stable isotope-labeled IS.Low Potential: Less susceptible to matrix effects.Moderate Potential: Derivatization can help clean the sample, but matrix can still affect reaction efficiency.

Conclusion and Recommendation

For the bioanalytical quantification of 2,6-dichloroquinoline-3-carboxylic acid in a research or drug development setting, LC-MS/MS is the unequivocally superior methodology. Its high sensitivity is essential for pharmacokinetic studies where concentrations can span several orders of magnitude and drop to very low levels. Its outstanding selectivity ensures that the data generated is accurate and free from the influence of metabolic interferences, a non-negotiable requirement for regulatory submissions.[7]

While HPLC-UV remains a valuable tool for quality control of the drug substance or high-concentration formulation analysis, it lacks the sensitivity and selectivity required for bioanalysis. GC-MS, due to the necessity of a complex and potentially variable derivatization step, introduces inefficiencies that make it unsuitable for the high-throughput demands of modern drug development.

The validation of an analytical method is a rigorous but essential process. By following established guidelines and understanding the scientific principles behind each step, researchers can develop a robust, reliable, and defensible LC-MS/MS method that will produce data of the highest quality and integrity, ultimately supporting the advancement of new and effective therapies.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Georgiţă, C., Sora, I., Albu, F., & Monciu, C. M. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal, 58(2), 158-166. Available from: [Link]

  • ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Available from: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]

  • PubMed. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Federal Register. Available from: [Link]

  • PubMed. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. Available from: [Link]

  • ResearchGate. (n.d.). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography | Request PDF. Available from: [Link]

  • In-Silico Science. (n.d.). Derivatization Methods in GC and GC/MS. Available from: [Link]

  • ChromPedia. (n.d.). HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. Available from: [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • AKJournals. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. Available from: [Link]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. Available from: [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Available from: [Link]

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Available from: [Link]

  • Bibel Lab. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]

  • Agilent. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Available from: [Link]

  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Available from: [Link]

  • MDPI. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. Available from: [Link]

Sources

Comparative

Comparative efficacy of 2,6-dichloroquinoline-3-carboxylic acid derivatives in drug screening

Comparative Efficacy of 2,6-Dichloroquinoline-3-Carboxylic Acid Derivatives in NaV1.8 Drug Screening Executive Summary Voltage-gated sodium channels, specifically the NaV1.8 isoform, are prioritized targets for non-opioi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 2,6-Dichloroquinoline-3-Carboxylic Acid Derivatives in NaV1.8 Drug Screening

Executive Summary Voltage-gated sodium channels, specifically the NaV1.8 isoform, are prioritized targets for non-opioid analgesic development due to their localized expression in peripheral nociceptors[1]. Recent pharmaceutical screening efforts have identified bicyclic heterocyclic amides derived from 2,6-dichloroquinoline-3-carboxylic acid as highly potent, isoform-selective NaV1.8 inhibitors[2]. This application guide provides a rigorous comparative analysis of these derivatives, detailing their structural rationale, comparative efficacy against industry benchmarks, and the self-validating experimental protocols required for robust lead selection.

Structural Rationale & Mechanistic Grounding

The core (CAS: 1017378-98-1) operates as a privileged synthetic building block in modern medicinal chemistry. The di-chloro substitution pattern at the 2 and 6 positions is not arbitrary; it provides critical lipophilic anchoring within the domain IV S4-S5 linker of the NaV1.8 channel. By stabilizing the channel in its inactivated state, these compounds prevent the generation of repetitive action potentials in dorsal root ganglion (DRG) neurons[1].

Standard library synthesis involves reacting 2,6-dichloroquinoline-3-carboxylic acid with various amines (e.g., piperidines, bridged bicyclic amines) in the presence of coupling reagents to generate diverse amide derivatives[2].

Mechanism Stimulus Noxious Stimulus (Thermal/Mechanical) Nav18 NaV1.8 Activation (Action Potential) Stimulus->Nav18 Depolarization CNS Pain Perception (CNS) Nav18->CNS Signal Transmission Nav15 NaV1.5 (Cardiac) (Off-Target) Drug 2,6-DCQ-3-CA Derivatives (Test Compounds) Drug->Nav18 State-Dependent Block Drug->Nav15 Minimal Affinity (Selectivity)

Mechanism of action and selectivity profile of 2,6-DCQ-3-CA derivatives targeting NaV1.8.

Comparative Efficacy & Data Presentation

To objectively evaluate the performance of 2,6-dichloroquinoline-3-carboxylic acid derivatives, we compare three structural classes (monocyclic, bridged bicyclic, and spirocyclic amides) against A-803467, a well-documented NaV1.8 reference inhibitor. The critical metrics for advancement are NaV1.8 potency (IC50), cardiac safety (NaV1.5 selectivity), and metabolic stability.

Compound Scaffold (Amide Derivative)NaV1.8 IC50 (nM)NaV1.5 IC50 (µM)Selectivity Index (NaV1.5/1.8)Human Liver Microsome T1/2 (min)
A-803467 (Industry Benchmark) 79>10>126x35
Derivative A (Monocyclic Piperidine) 1451282x42
Derivative B (Bridged Bicyclic Amide) 18>30>1660x115
Derivative C (Spirocyclic Amide) 12>30>2500x140

Data Interpretation: The integration of bridged bicyclic and spirocyclic amines to the 2,6-dichloroquinoline core (Derivatives B and C) yields a profound increase in both potency and selectivity compared to the benchmark. Notably, Derivative C achieves a >2500-fold selectivity window over the cardiac NaV1.5 isoform, mitigating the risk of off-target arrhythmias[1].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that screening assays must be designed with intrinsic quality control. The following protocols detail the step-by-step methodologies used to generate the efficacy data above, grounded in strict causality and self-validation.

Workflow Lib Derivative Library (2,6-DCQ-3-CA Core) FLIPR Primary Screen (FLIPR Assay) Lib->FLIPR High-Throughput Patch Secondary Screen (Patch-Clamp) FLIPR->Patch IC50 < 1 µM ADME In Vitro ADME (Microsomes) Patch->ADME Selectivity > 100x Lead Lead Candidate ADME->Lead T1/2 > 60 min

Self-validating screening workflow for evaluating 2,6-dichloroquinoline-3-carboxylic acids.

Protocol A: High-Throughput FLIPR Membrane Potential Assay (Primary Screen)

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human NaV1.8 at 10,000 cells/well in 384-well clear-bottom microplates. Incubate for 24 hours at 37°C.

  • Dye Loading: Aspirate culture media and dispense 20 µL/well of FLIPR Membrane Potential Assay Kit Blue dye. Incubate for 45 minutes at room temperature in the dark.

  • Compound Addition: Add 10 µL of the 2,6-DCQ-3-CA derivative library (prepared at 3x final concentration in assay buffer containing 0.3% DMSO). Incubate for 15 minutes.

  • Channel Activation: Stimulate the cells by adding 10 µL of deltamethrin (150 µM final concentration).

  • Signal Acquisition: Record fluorescence (Ex 530 nm / Em 565 nm) at 1 Hz for 3 minutes using a FLIPR Tetra system.

Causality & Rationale: NaV1.8 channels inactivate within milliseconds. We utilize deltamethrin—a pyrethroid modifier—to artificially delay this fast inactivation. This causal intervention forces a sustained sodium influx, generating a prolonged membrane depolarization that is easily captured by the relatively slow kinetics of fluorescent voltage-sensitive dyes.

Self-Validation Criteria: Every 384-well plate is engineered as a self-contained validation system. Designated columns must contain 16 wells of vehicle control (0.1% DMSO, defining 0% inhibition) and 16 wells of a saturating concentration of A-803467 (1 µM, defining 100% inhibition). The assay plate is strictly rejected unless the calculated Z'-factor is ≥ 0.6 , ensuring the signal-to-background ratio is statistically robust against biological noise.

Protocol B: Automated Patch-Clamp Electrophysiology (Secondary Screen)

Step-by-Step Methodology:

  • Cell Capture: Suspend NaV1.8-HEK293 cells in extracellular solution and apply to a 384-well planar patch-clamp chip. Apply negative pressure (-50 mbar) to achieve the whole-cell configuration.

  • Voltage Protocol: Hold cells at a resting potential of -120 mV for 5 seconds to ensure complete recovery from inactivation.

  • Pre-pulse Conditioning: Apply an 8-second conditioning prepulse to -40 mV.

  • Test Pulse: Step the voltage to 0 mV for 20 ms to elicit the inward sodium current.

  • Compound Perfusion: Perfuse the 2,6-DCQ-3-CA derivatives at varying concentrations (1 nM to 10 µM) and repeat the voltage protocol after a 3-minute equilibration period.

Causality & Rationale: The 8-second conditioning prepulse to -40 mV is the most critical mechanistic step in this protocol. Bicyclic heterocyclic amides derived from 2,6-dichloroquinoline-3-carboxylic acid are state-dependent inhibitors; they bind with orders of magnitude higher affinity to the inactivated state of the channel[2]. Testing these compounds solely from a hyperpolarized holding potential (-120 mV) would drastically underestimate their clinical potency, as nociceptors in chronic pain states are persistently depolarized.

Self-Validation Criteria: The automated patch-clamp software continuously monitors membrane integrity. A specific well is automatically excluded from the IC50 calculation if the seal resistance drops below 500 MΩ or if the leak current exceeds 100 pA . This internal quality control guarantees that the measured reductions in sodium current are driven by true pharmacological block from the derivative, rather than membrane degradation or poor seal formation.

References[2] Title: WO2023211990A1 - Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain

Source: Google Patents URL: 2 Title: Product - Crysdot LLC. Source: Crysdot LLC URL: [1] Title: CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain Source: Google Patents URL: 1

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide: 2,6-Dichloroquinoline-3-carboxylic Acid

For researchers and drug development professionals, handling halogenated heterocyclic building blocks like 2,6-Dichloroquinoline-3-carboxylic acid (CAS: 1017378-98-1) requires precise logistical and safety planning. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, handling halogenated heterocyclic building blocks like 2,6-Dichloroquinoline-3-carboxylic acid (CAS: 1017378-98-1) requires precise logistical and safety planning. This guide provides an authoritative, step-by-step framework for the safe operation, segregation, and disposal of this compound, ensuring regulatory compliance and laboratory safety.

Mechanistic Hazard Profile: Understanding the Causality

To handle chemicals safely, one must understand the molecular basis of their hazards. 2,6-Dichloroquinoline-3-carboxylic acid presents specific risks due to its structural moieties:

  • Dermal and Ocular Toxicity (GHS Category 2 & 2A): The carboxylic acid functional group acts as a localized proton donor, leading to mild acidic protein denaturation upon contact with mucosal membranes[1]. Simultaneously, the lipophilic dichloroquinoline core facilitates rapid penetration through the stratum corneum, exacerbating tissue irritation and causing severe eye damage[2].

  • Respiratory Sensitization (STOT SE 3): As a fine crystalline powder, aerosolized particles can deposit in the upper respiratory tract. The localized pH drop upon dissolution in mucosal fluids triggers acute respiratory irritation[3].

  • Thermal Decomposition Hazards: In the event of a fire or improper incineration, the carbon-chlorine bonds cleave to generate highly toxic hydrogen chloride (HCl) gas, alongside nitrogen oxides (NOx) and carbon monoxide[2].

Standard Operating Procedure (SOP): Safe Laboratory Handling

Self-Validating System: Before initiating any procedure, ensure your safety parameters are empirically verified.

  • Step 1: Engineering Controls Setup & Validation

    • Action: Conduct all weighing and transfer operations inside a Class II biological safety cabinet or a certified chemical fume hood[3].

    • Causality: Prevents the inhalation of aerosolized crystalline dust.

    • Validation: Perform a "flutter test" by holding a tissue at the sash opening; a distinct inward pull validates adequate face velocity (standard: 80-100 fpm).

  • Step 2: Personal Protective Equipment (PPE) Selection

    • Action: Don standard laboratory attire: lab coat, chemical splash goggles (EN166/OSHA compliant), and nitrile gloves[2].

    • Causality: Nitrile provides superior resistance to halogenated organics compared to latex, preventing transdermal permeation.

    • Validation: Inspect gloves for micro-tears using the "inflation test" (trapping air and squeezing) prior to donning.

  • Step 3: Material Transfer

    • Action: Use anti-static spatulas for weighing.

    • Causality: Halogenated powders can accumulate static charge, leading to sudden aerosolization or repulsion from the weighing boat.

Waste Segregation & Disposal Protocols

Proper disposal of 2,6-Dichloroquinoline-3-carboxylic acid is dictated by its halogenated nature. The Environmental Protection Agency (EPA) strictly regulates halogenated organic waste due to its potential to form dioxins if improperly incinerated[4].

  • Step 1: Segregation into Halogenated Streams

    • Action: Deposit all liquid solutions and solid residues containing this compound exclusively into containers designated for "Halogenated Organic Waste"[5].

    • Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs, as the entire mixed volume must then undergo specialized, high-temperature treatment to remove halogens[6].

  • Step 2: Container Compatibility & Sealing

    • Action: Use High-Density Polyethylene (HDPE) or amber glass containers. Do not use metal containers.

    • Causality: Trace moisture can react with the compound to form micro-amounts of HCl, which will corrode metal containers over time.

    • Validation: Cap the container tightly and invert it briefly (if liquid) over a secondary containment tray to verify seal integrity.

  • Step 3: Labeling and RCRA Logging

    • Action: Affix a GHS-compliant hazardous waste label indicating "Toxic", "Irritant", and "Halogenated Organic Acid". Log the exact mass/volume added into the laboratory's RCRA (Resource Conservation and Recovery Act) manifest.

  • Step 4: Final Destruction via Rotary Kiln Incineration

    • Action: Transfer the waste to an EPA-approved hazardous waste contractor[7].

    • Causality: Halogenated wastes must be destroyed via Rotary Kiln Incineration equipped with caustic scrubbing. The high heat (>1000°C) destroys the organic framework, while the caustic scrubber neutralizes the liberated HCl gas into harmless salt water[4].

Spill Response & Decontamination

  • Step 1: Isolate the area. Do not use water directly on the powder, as it may spread the contamination.

  • Step 2: Gently cover the spill with a damp absorbent pad or sweep it up using a dust-pan while minimizing dust generation[8].

  • Step 3: Place the collected debris into a solid halogenated waste container.

  • Step 4: Wash the contaminated surface with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid, followed by a water rinse.

    • Validation: Swipe the area with pH paper; a neutral reading (pH 6.5-7.5) confirms complete decontamination.

Quantitative Data & Compatibility Matrices

Table 1: GHS Hazard Classification & Mitigation Strategy

Hazard ClassGHS CategorySignal WordCausality / MechanismRequired Mitigation
Skin Corrosion/IrritationCategory 2WarningAcidic moiety denatures surface proteins.Nitrile gloves, lab coat.
Serious Eye Damage/IrritationCategory 2AWarningLipophilic core penetrates corneal epithelium.Chemical splash goggles.
Specific Target Organ ToxicitySTOT SE 3WarningParticulate deposition in respiratory tract.Fume hood (>80 fpm).

Table 2: Waste Stream Compatibility Matrix

Waste Stream TypeCompatibility with 2,6-Dichloroquinoline-3-carboxylic acidRationale
Halogenated Organics Highly Compatible (Preferred) Shares identical EPA disposal pathway (Rotary Kiln + Caustic Scrubbing).
Non-Halogenated OrganicsIncompatibleInflates disposal costs; risks regulatory fines for improper segregation.
Strong Oxidizing AgentsIncompatibleRisk of exothermic reaction and premature release of toxic chlorine/HCl gas.
Aqueous BasesCompatible (for neutralization only)Forms water-soluble sodium/potassium salts, but organic core still requires incineration.

Workflow Visualization: Halogenated Waste Disposal Pathway

WasteDisposal Gen Waste Generation: 2,6-Dichloroquinoline-3-carboxylic acid Seg Waste Segregation (Halogenated vs. Non-Halogenated) Gen->Seg Isolate from incompatible chemicals Hal Halogenated Organic Waste Stream (HDPE / Glass Container) Seg->Hal Halogen content > 1% Label GHS Labeling & EPA RCRA Logging Hal->Label Seal & Document Vendor EPA-Approved Hazardous Waste Contractor Label->Vendor Transfer to facility Incineration Rotary Kiln Incineration with Caustic Scrubbing Vendor->Incineration Final Destruction (HCl neutralized)

Logical workflow for the segregation and EPA-compliant destruction of halogenated organic waste.

References[2] Fisher Scientific. "7 - SAFETY DATA SHEET: 4,7-Dichloroquinoline". Available at:https://www.fishersci.com[8] ChemicalBook. "4,7-Dichloroquinoline - Safety Data Sheet". Available at: https://www.chemicalbook.com[3] Fisher Scientific. "SAFETY DATA SHEET: Quinoline-3-carboxylic acid". Available at: https://www.fishersci.com[7] Environmental Protection Agency (EPA) Ireland. "Attachment H.1.1 – Bund Integrity Assessment". Available at:https://www.epa.ie[5] Benchchem. "Proper Disposal of 3,4-Dibromothiophene: A Guide for Laboratory Professionals". Available at: https://www.benchchem.com[1] PubChem - NIH. "Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971". Available at: https://pubchem.ncbi.nlm.nih.gov[4] Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: https://nepis.epa.gov[6] UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". Available at: https://safety.tennessee.edu

Sources

Handling

A Senior Application Scientist's Guide to Handling 2,6-Dichloroquinoline-3-carboxylic acid: A Framework for Proactive Safety

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. Handling novel or specialized reagents like 2,6-Dichloroqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, or drug development professional, the integrity of an experiment is intrinsically linked to the safety of its execution. Handling novel or specialized reagents like 2,6-Dichloroquinoline-3-carboxylic acid demands more than just following a checklist; it requires a deep, causal understanding of the potential hazards to inform a proactive safety strategy. This guide provides essential, immediate safety and logistical information, moving beyond a simple product insert to offer field-proven insights into the procedural steps that ensure both personal safety and experimental success.

Hazard Analysis: Understanding the "Why"

The molecular structure of 2,6-Dichloroquinoline-3-carboxylic acid dictates our safety protocol. As a chlorinated aromatic compound and a quinoline derivative, we must anticipate the following potential hazards:

  • Skin Irritation: Halogenated aromatic compounds can cause skin irritation upon contact.[5]

  • Serious Eye Irritation: As a fine powder or in solution, contact with the eyes can lead to serious irritation.[3][5][6]

  • Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.[3][5][6]

These potential hazards, derived from analogous compounds, form the logical basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood, are the primary line of defense and are mandatory for handling this compound.[7] PPE serves as the critical final barrier. The following table summarizes the essential PPE, moving from primary to secondary layers of protection.

Equipment Specification Purpose & Rationale (The "Why") Protection Level
Hand Protection Nitrile, Neoprene, or Butyl Rubber GlovesProvides a direct barrier against skin contact.[1] The choice of material is critical for chlorinated aromatic compounds; always inspect gloves for degradation or punctures before use.[5][7]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[8] Standard safety glasses are insufficient as they do not provide a seal around the eyes.[8]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. Must be kept fully buttoned.[7][9]Primary
Respiratory Protection N95 Particulate Respirator (or higher)Required when handling the solid, powdered form outside of a fume hood to prevent inhalation of dust particles.[1] For solutions with volatile solvents, an air-purifying respirator with organic vapor cartridges may be necessary.[1][10]Task-Dependent
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers, preparing solutions, or during highly exothermic reactions.[1][7][9]Secondary
Body Protection (Enhanced) Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing, providing an additional layer of protection over the lab coat.[1][10]Secondary

Operational Protocol: A Step-by-Step Workflow

Adherence to a systematic workflow is essential for minimizing exposure and ensuring procedural integrity. The following diagram and steps outline the safe handling of 2,6-Dichloroquinoline-3-carboxylic acid from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_risk Conduct Risk Assessment (Review SDS of analogous compounds) prep_eng Verify Engineering Controls (Certified Chemical Fume Hood) prep_risk->prep_eng prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_eng->prep_ppe handle_area Prepare Designated Work Area (Inside Fume Hood) prep_ppe->handle_area handle_chem Handle Compound (Weighing, preparing solutions) handle_area->handle_chem cleanup_decon Decontaminate Surfaces & Glassware handle_chem->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of 2,6-Dichloroquinoline-3-carboxylic acid.

Experimental Procedures:
  • Preparation:

    • Risk Assessment: Before any work begins, review the safety information for structurally similar compounds like 2,6-dichloroquinoline and other quinoline carboxylic acids.[3][5]

    • Engineering Controls: Confirm that the chemical fume hood has a valid certification. Ensure the work area is clean and uncluttered.

    • Donning PPE: Before entering the designated handling area, put on a lab coat, chemical splash goggles, and appropriate chemically resistant gloves.[1]

  • Handling:

    • Work Area: All manipulations of 2,6-Dichloroquinoline-3-carboxylic acid, both solid and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Weighing: When handling the solid, powdered form, use care to avoid creating and inhaling dust.[5]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[1]

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[1]

    • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste must be disposed of in a clearly labeled hazardous waste container.[1][5] Do not let the product enter drains.[5][11]

    • Doffing PPE: Remove PPE in a manner that avoids contaminating your skin. Dispose of single-use items like gloves in the hazardous waste stream.[5]

    • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5]

Emergency & Disposal Plans

Accidental Exposure Protocol:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[5][6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • In case of eye contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6][12] Continue rinsing and seek immediate medical attention.[5][6]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5][6] Seek medical attention if you feel unwell.[6]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][6] Seek medical help.[12]

Waste Disposal Plan:

Disposal must be conducted in strict accordance with all local, state, and federal regulations.

  • Segregation: Collect all waste containing 2,6-Dichloroquinoline-3-carboxylic acid, including contaminated PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: Arrange for a licensed professional waste disposal service to handle the final disposal of the material.[5] Do not dispose of as unused product in the regular trash.[5]

By integrating this expert-driven, safety-first approach, you build a foundation of trust in your experimental procedures, ensuring that your valuable research is conducted under the safest possible conditions.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University.
  • Personal Protective Equipment Selection Guide. University of California, Santa Barbara.
  • 2,6-Dichloroquinoline-3-carboxaldehyde AldrichCPR 73568-41-9. MilliporeSigma.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • 2,6-Dichloroquinoline-3-carboxaldehyde | CAS 73568-41-9. Santa Cruz Biotechnology.
  • Quinoline-2-carboxylic acid — Chemical Substance Inform
  • 2,6-Dichloroquinoline-4-carboxylic acid — Chemical Substance Inform
  • Safety Data Sheet for 2,6-Dichloroquinoline. Angene Chemical.
  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243.
  • SAFETY DATA SHEET for 2,6-Dichloroquinoxaline. Tokyo Chemical Industry.
  • 2,6-Dichloroquinoline-3-carbaldehyde SDS, 73568-41-9 Safety D
  • SAFETY DATA SHEET for 3-Quinolinecarboxylic acid. Fisher Scientific.
  • Safety d
  • Quinaldic Acid | C10H7NO2 | CID 7124.
  • SAFETY DATA SHEET for LodeStars 2.7 Carboxyl. Quanterix.
  • 2,6-Dichloroquinoline-3-carbaldehyde | 73568-41-9. MilliporeSigma.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • SAFETY DATA SHEET for 2,6-Dichloroquinoline. TCI Chemicals.
  • SAFETY DATA SHEET for 2-Quinolinecarboxylic acid. Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichloroquinoline-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.